An In-depth Technical Guide to the Chemical Properties of Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(hydroxymethyl)nicotinate, a pyridine derivative, holds significant interest within the scientific community, particularly in the fiel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)nicotinate, a pyridine derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, incorporating a pyridine ring, an ester, and a hydroxymethyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of Methyl 5-(hydroxymethyl)nicotinate, including its physicochemical characteristics, spectral data, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 5-(hydroxymethyl)nicotinate is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on predicted values and should be considered with appropriate caution.
Infrared (IR) Spectroscopy:
The IR spectrum of Methyl 5-(hydroxymethyl)nicotinate is expected to exhibit characteristic absorption bands corresponding to its functional groups:
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
C=O stretch: A strong absorption band around 1720-1700 cm⁻¹ corresponding to the ester carbonyl group.
C-O stretch: Bands in the 1300-1100 cm⁻¹ region associated with the C-O bonds of the ester and alcohol.
C=C and C=N stretches: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity. Expected signals would include:
Aromatic protons on the pyridine ring.
A singlet for the methyl ester protons.
A singlet or doublet for the methylene protons of the hydroxymethyl group.
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the methylene carbon of the hydroxymethyl group.
Experimental Protocols
While a specific, detailed synthesis protocol for Methyl 5-(hydroxymethyl)nicotinate was not found in the public domain, a general approach can be outlined based on standard organic chemistry transformations. One plausible synthetic route would involve the esterification of 5-(hydroxymethyl)nicotinic acid.
General Esterification Protocol (Hypothetical):
Materials:
5-(hydroxymethyl)nicotinic acid
Methanol (anhydrous)
Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)
Anhydrous sodium sulfate or magnesium sulfate
Sodium bicarbonate solution
Organic solvent for extraction (e.g., ethyl acetate)
Round-bottom flask
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 5-(hydroxymethyl)nicotinic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride) at 0 °C.
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Neutralize the residue with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Methyl 5-(hydroxymethyl)nicotinate.
Note: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and purification method, would need to be optimized for this particular substrate.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for Methyl 5-(hydroxymethyl)nicotinate. As a derivative of nicotinic acid (niacin, Vitamin B3), it could potentially interact with pathways related to NAD+/NADH metabolism or lipid metabolism, similar to other nicotinic acid analogs. However, without experimental data, any proposed biological role remains speculative. Further research is required to elucidate the pharmacological profile of this compound.
Visualization
Due to the absence of information on signaling pathways or complex experimental workflows for Methyl 5-(hydroxymethyl)nicotinate, a logical relationship diagram illustrating its key chemical attributes is provided below.
Key attributes of Methyl 5-(hydroxymethyl)nicotinate.
Safety and Handling
Conclusion
Methyl 5-(hydroxymethyl)nicotinate is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties. However, significant gaps exist in the experimental data, particularly concerning its solubility, comprehensive spectral characterization, a detailed synthesis protocol, and its biological activity. Further research is warranted to fully characterize this molecule and explore its potential as a valuable tool for scientists and drug development professionals.
An In-depth Technical Guide to the Structure and Synthesis of Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(hydroxymethyl)nicotinate is a pyridine derivative with significant potential as a building block in medicinal chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)nicotinate is a pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a methyl ester, and a hydroxymethyl group, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical structure, physical properties, and detailed methodologies for its synthesis.
Chemical Structure and Properties
Methyl 5-(hydroxymethyl)nicotinate is a heterocyclic compound with the chemical formula C₈H₉NO₃.[1]
Structure:
Table 1: Physicochemical Properties of Methyl 5-(hydroxymethyl)nicotinate
There are several viable synthetic routes to obtain Methyl 5-(hydroxymethyl)nicotinate. The following sections detail the most common and effective methods.
Synthesis Route 1: From 5-Methylnicotinic Acid
This two-step synthesis involves the esterification of 5-methylnicotinic acid, followed by bromination and subsequent hydrolysis.
An In-Depth Technical Guide to the Biological Activity of Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to nicotinic acid and other nicotinic esters suggests a range of potential biological activities, primarily revolving around the modulation of lipid metabolism and vascular tone. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of Methyl 5-(hydroxymethyl)nicotinate, with a focus on its potential mechanisms of action, relevant experimental protocols for its evaluation, and a summary of quantitative data from closely related analogs. Due to the limited direct research on Methyl 5-(hydroxymethyl)nicotinate, this guide leverages data from its parent compound, nicotinic acid, and its simpler analog, methyl nicotinate, to provide a foundational understanding for future research.
Introduction
Nicotinic acid has long been utilized as a therapeutic agent for dyslipidemia, primarily for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. These effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[1][2][3][4] The esterification of the carboxylic acid group, as seen in Methyl 5-(hydroxymethyl)nicotinate, can modify the compound's physicochemical properties, such as lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile and leading to a more favorable therapeutic window or different pharmacological applications. The presence of a hydroxymethyl group offers an additional site for metabolic modification or for the design of derivatives with altered biological activities.
This guide will explore the anticipated biological activities of Methyl 5-(hydroxymethyl)nicotinate, focusing on its vasodilatory and anti-inflammatory properties, and potential as an enzyme inhibitor. Detailed experimental protocols are provided to facilitate further investigation into this promising compound.
Potential Biological Activities and Mechanisms of Action
Based on its structural features, Methyl 5-(hydroxymethyl)nicotinate is predicted to exhibit several biological activities, primarily through its interaction with pathways modulated by nicotinic acid.
Vasodilatory Effects
Topical application of nicotinic acid esters, such as methyl nicotinate, is known to induce localized cutaneous vasodilation, resulting in erythema (redness) and a warming sensation.[5][6][7][8] This effect is primarily mediated by the activation of GPR109A on epidermal Langerhans cells and keratinocytes.[1][2][3]
Signaling Pathway for Nicotinic Acid-Induced Vasodilation:
The activation of GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[1][2] These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, causing relaxation and subsequent vasodilation.[1][5]
Figure 1: Proposed signaling pathway for Methyl 5-(hydroxymethyl)nicotinate-induced vasodilation.
Anti-inflammatory Effects
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, which are also linked to the activation of GPR109A.[4] This receptor is expressed on various immune cells, including macrophages and neutrophils. Activation of GPR109A in these cells can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10][11]
Experimental Workflow for In Vitro Anti-inflammatory Assays:
Figure 2: Workflow for assessing the in vitro anti-inflammatory activity.
Potential Enzyme Inhibition
Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes. While specific data for Methyl 5-(hydroxymethyl)nicotinate is not available, its core structure suggests potential inhibitory activity against enzymes such as nicotinamide N-methyltransferase (NNMT) or D-amino acid oxidase (DAAO), where related nicotinic acid derivatives have shown activity.[12][13] Further screening and enzymatic assays are required to explore this potential.
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activities of Methyl 5-(hydroxymethyl)nicotinate.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Cell Seeding: Seed cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., Vero) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
Compound Treatment: Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound.
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for MTT Assay:
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Vasodilation Assessment (Laser Doppler Perfusion Imaging)
This non-invasive technique measures changes in skin blood flow to assess vasodilatory effects.
Subject Acclimatization: Allow healthy human volunteers to acclimatize to the room temperature for at least 20 minutes.
Baseline Measurement: Measure the baseline skin blood flow on the volar forearm using a Laser Doppler Perfusion Imager.
Compound Application: Topically apply a defined concentration of Methyl 5-(hydroxymethyl)nicotinate in a suitable vehicle (e.g., hydroalcoholic gel) to a marked area on the forearm. Apply a placebo vehicle to a control site.
Perfusion Measurement: Record the skin blood flow at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) after application.
Data Analysis: Express the change in blood flow as a percentage increase from the baseline. Compare the response to the compound with the placebo control.
In Vitro Metabolism
The ester and hydroxymethyl groups of Methyl 5-(hydroxymethyl)nicotinate are potential sites for metabolism. In vitro studies using liver microsomes or skin homogenates can elucidate its metabolic fate. It is anticipated that the ester linkage will be hydrolyzed by esterases to form nicotinic acid and 5-(hydroxymethyl)nicotinic acid.[14]
Incubation: Incubate Methyl 5-(hydroxymethyl)nicotinate with human liver microsomes or skin homogenates in the presence of appropriate cofactors (e.g., NADPH for oxidative metabolism, or a buffer for hydrolytic activity).
Sample Processing: At various time points, stop the reaction and process the samples to extract the parent compound and any metabolites.
Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.
Conclusion
Methyl 5-(hydroxymethyl)nicotinate is a promising scaffold for the development of new therapeutic agents. Based on the well-documented biological activities of its parent compound, nicotinic acid, and related esters, it is likely to possess significant vasodilatory and anti-inflammatory properties, primarily through the activation of the GPR109A receptor and subsequent prostaglandin synthesis. The presence of the hydroxymethyl group provides an avenue for further derivatization to optimize its pharmacological profile.
This technical guide provides a foundational framework for researchers and drug development professionals to explore the biological activities of Methyl 5-(hydroxymethyl)nicotinate. The detailed experimental protocols and elucidated signaling pathways offer a clear roadmap for future in vitro and in vivo studies. Further research is warranted to obtain direct quantitative data on its efficacy, toxicity, and pharmacokinetic properties to fully realize its therapeutic potential.
An In-depth Technical Guide to Methyl 5-(hydroxymethyl)nicotinate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(hydroxymethyl)nicotinate and its derivatives represent a class of pyridine-based compounds with significant potential in medicinal ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)nicotinate and its derivatives represent a class of pyridine-based compounds with significant potential in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in a vast array of pharmaceuticals, and its functionalization with a hydroxymethyl and a methyl ester group at positions 5 and 3, respectively, offers versatile handles for chemical modification. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of methyl 5-(hydroxymethyl)nicotinate and its analogs, aiming to serve as a valuable resource for researchers in the field.
Synthesis of Methyl 5-(hydroxymethyl)nicotinate and Derivatives
While a definitive, step-by-step protocol for the synthesis of methyl 5-(hydroxymethyl)nicotinate is not extensively documented in publicly available literature, a representative synthesis can be inferred from the preparation of its isomers and closely related analogs. A common strategy involves the esterification of the corresponding nicotinic acid and subsequent modification of a substituent, or the direct modification of a pre-functionalized pyridine ring.
Representative Synthetic Protocol: Esterification of 5-(Hydroxymethyl)nicotinic Acid
A plausible and straightforward approach to synthesize methyl 5-(hydroxymethyl)nicotinate is the Fischer-Speier esterification of 5-(hydroxymethyl)nicotinic acid.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve 5-(hydroxymethyl)nicotinic acid (1 equivalent) in an excess of anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 0.1-0.2 equivalents), to the solution.
Reaction: Heat the mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent, for instance, ethyl acetate (3 x volumes).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis of a Positional Isomer: Methyl 6-(hydroxymethyl)nicotinate
A detailed protocol for the synthesis of the positional isomer, methyl 6-(hydroxymethyl)nicotinate, has been reported and involves the reduction of a corresponding diester.[1]
Experimental Protocol:
Reaction Setup: In a dry 3-neck 100 mL round-bottom flask, prepare a 1:2 mixture of THF and methanol (30 volumes).
Add dimethyl pyridine-2,6-dicarboxylate (0.5 g, 0.0026 mol) to the solvent mixture and maintain the temperature at 0 °C.
After 5 minutes, add calcium chloride (1.11 g, 0.01 mol) to the suspension and stir for 30 minutes.
Subsequently, add sodium borohydride (NaBH4) (0.25 g, 0.0065 mol) portion-wise to the reaction mixture.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction and purify the product using appropriate work-up and chromatographic techniques.
Synthesis of a Furan Analog: Methyl 5-(hydroxymethyl)-2-furan carboxylate
A multi-step synthesis for a furan analog has been described, starting from furfuryl alcohol.[2]
Experimental Protocol:
Formylation: Convert furfuryl alcohol to 5-(hydroxymethyl)furan-2-carbaldehyde via a Vilsmeier-Haack reaction.
Oxidation: Oxidize the resulting aldehyde to 5-(acetoxymethyl)furan-2-carboxylic acid.
Esterification: Perform an acid-catalyzed esterification of the carboxylic acid with methanol to yield methyl 5-(hydroxymethyl)-2-furan carboxylate.
Biological Activities of Analogs
Direct quantitative biological data for methyl 5-(hydroxymethyl)nicotinate is limited in the available literature. However, studies on closely related analogs provide valuable insights into the potential therapeutic applications of this class of compounds.
Anticancer and Antimicrobial Activity of a Furan Analog
Derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxic and antimicrobial activities.[2]
Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl)-2-furan Carboxylate Derivatives (IC50 in µg/mL) [2]
Compound
HeLa (Cervical Cancer)
HepG2 (Liver Cancer)
Vero (Normal Kidney Cells)
Methyl 5-(hydroxymethyl)-2-furan carboxylate
>100
>100
>100
Amine Derivative 1
62.37
>100
>100
Amide Derivative 1
75.82
>100
>100
Table 2: Antimicrobial Activity of Methyl 5-(hydroxymethyl)-2-furan Carboxylate Derivatives (MIC in µg/mL) [2]
Compound
S. aureus
B. cereus
E. coli
P. aeruginosa
Methyl 5-(hydroxymethyl)-2-furan carboxylate
500
500
>500
>500
Amine Derivative 1
>500
>500
250
250
Amide Derivative 1
500
500
>500
>500
Signaling Pathways
While specific signaling pathways modulated by methyl 5-(hydroxymethyl)nicotinate have not been elucidated, the nicotinamide core of related structures suggests a potential interaction with the NAD+ salvage pathway . Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, gene expression, and apoptosis. Derivatives of nicotinic acid may influence the activity of enzymes within this pathway.
The Dual Identity of Nicotinic Acid: From Pellagra Prevention to a Broad-Spectrum Lipid Drug
A Technical Guide on the Discovery, History, and Molecular Mechanisms of Nicotinic Acid and Its Derivatives Introduction Nicotinic acid, a water-soluble B vitamin (Vitamin B3), holds a unique position in the history of p...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide on the Discovery, History, and Molecular Mechanisms of Nicotinic Acid and Its Derivatives
Introduction
Nicotinic acid, a water-soluble B vitamin (Vitamin B3), holds a unique position in the history of pharmacology. Initially identified as the crucial factor in preventing the devastating nutritional deficiency disease, pellagra, it was later repurposed in pharmacological doses as the first orally active, broad-spectrum lipid-modifying agent. This technical guide provides an in-depth exploration of the discovery and historical evolution of nicotinic acid and its derivatives, detailing the key experiments, molecular mechanisms of action, and the development of related compounds. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, outlines experimental protocols, and visualizes complex biological pathways to offer a comprehensive understanding of this multifaceted molecule.
From a Tobacco Alkaloid Byproduct to an Essential Vitamin: The Early History
The story of nicotinic acid begins not in the realm of nutrition, but in the chemical analysis of tobacco. In 1867, chemist Hugo Weidel first described the compound, which he obtained through the oxidation of nicotine.[1][2] However, its biological significance remained unknown for decades.
The late 19th and early 20th centuries saw the rise of pellagra, a debilitating disease characterized by dermatitis, diarrhea, and dementia, particularly in regions where maize was a dietary staple.[1][2] In 1912, Polish-American biochemist Casimir Funk isolated a substance from rice polishings that he believed could cure beriberi, another deficiency disease. While he was mistaken about its effect on beriberi, this substance was later identified as nicotinic acid.[2]
The crucial link between nicotinic acid and pellagra was established through the work of Dr. Joseph Goldberger of the U.S. Public Health Service.[1][2] Through a series of observational studies and controversial but illuminating experiments on prisoners in a Mississippi jail in 1915, he demonstrated that pellagra was caused by a dietary deficiency.[2] He named the missing dietary component the "P-P (pellagra-preventive) factor."[2]
It was not until 1937 that Conrad Arnold Elvehjem, a biochemist at the University of Wisconsin-Madison, isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[1][2][3] He demonstrated that nicotinic acid could cure black tongue in dogs, a condition analogous to pellagra in humans.[2][3] Subsequent clinical trials in the late 1930s by Tom Douglas Spies, Marion Blankenhorn, and Clark Cooper confirmed that nicotinic acid was indeed the cure for human pellagra.[1]
A New Role: The Emergence of Nicotinic Acid as a Lipid-Lowering Drug
For nearly two decades, the story of nicotinic acid was primarily that of a vitamin. However, in 1955, Canadian pathologist Rudolf Altschul and his colleagues made a serendipitous discovery that would forever change the therapeutic landscape for cardiovascular disease. They observed that gram-doses of nicotinic acid significantly lowered plasma cholesterol levels in humans.[1][4] This marked the dawn of nicotinic acid as the first orally administered lipid-lowering drug, predating the introduction of statins by several decades.[1][4]
Key Clinical Evidence
The lipid-modifying efficacy of nicotinic acid has been evaluated in numerous clinical trials. The Coronary Drug Project (CDP), a landmark study initiated in 1966, was one of the earliest large-scale trials to investigate the long-term effects of lipid-lowering drugs.[5]
Table 1: Summary of Key Findings from the Coronary Drug Project (CDP) - Niacin Arm
Outcome
Niacin Group (3.0 g/day )
Placebo Group
Significance
Lipid Changes (at 1 year)
Mean Serum Cholesterol Reduction
10.1%
-
-
Clinical Endpoints (6-year follow-up)
Definite, Nonfatal Myocardial Infarction
8.9%
12.2%
p < 0.004
Total Mortality
26.1%
28.0%
Not significant
Long-Term Follow-up (15 years)
Total Mortality
52.0%
58.2%
p = 0.0004
Data sourced from the Coronary Drug Project publications.[5][6][7][8]
Later trials, such as the ARBITER 2 and 3 studies, investigated the effect of extended-release niacin in patients already on statin therapy.[4][9][10][11]
Table 2: Efficacy of Extended-Release Niacin in Combination with Statins (ARBITER 2 & 3 Trials)
Trial
Treatment Group
Change in HDL-C
Change in Carotid Intima-Media Thickness (CIMT)
Significance of CIMT Change vs. Placebo
ARBITER 2
Niacin (1000 mg/day) + Statin (12 months)
+21%
Unchanged (0.014 mm)
p = 0.08
Placebo + Statin (12 months)
-
Increased (0.044 mm)
-
ARBITER 3
Niacin (1000 mg/day) for 24 months (continued from ARBITER 2)
-
Regression (-0.041 mm)
p = 0.001
Crossover from Placebo to Niacin (12 months)
-
Regression (-0.027 mm)
p < 0.001
Data sourced from the ARBITER 2 and 3 trial publications.[4][9][10][11][12]
More recent large-scale trials, AIM-HIGH and HPS2-THRIVE, however, failed to demonstrate an additional cardiovascular benefit of adding niacin to intensive statin therapy in patients with well-controlled LDL-C levels.[13][14][15][16][17][18][19][20][21] These findings have led to a re-evaluation of the role of niacin in contemporary cardiovascular risk management.
Table 3: Lipid Level Changes in the AIM-HIGH and HPS2-THRIVE Trials
Trial
Treatment Group
Change in HDL-C
Change in Triglycerides
Change in LDL-C
AIM-HIGH
Niacin (up to 2000 mg/day) + Simvastatin
+25%
-28.6%
-
Placebo + Simvastatin
+9.8%
-8.1%
-
HPS2-THRIVE
Niacin (2g)/Laropiprant + Statin
+6 mg/dL
-33 mg/dL
-10 mg/dL
Placebo + Statin
-
-
-
Data sourced from the AIM-HIGH and HPS2-THRIVE trial publications.[13][14][15][16][17][18][19][20][21]
Molecular Mechanisms of Action
The lipid-modifying effects of nicotinic acid are multifaceted, involving distinct pathways in different tissues.
Inhibition of Adipose Tissue Lipolysis
One of the primary mechanisms by which nicotinic acid lowers circulating free fatty acids (FFAs) and subsequently triglycerides is through its action on adipocytes.[2][12][22] Nicotinic acid binds to and activates the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[13][14]
GPR109A Signaling in Adipocytes.
Activation of GPR109A by nicotinic acid leads to the activation of an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase.[2] This reduces the intracellular concentration of cyclic AMP (cAMP), leading to decreased activation of protein kinase A (PKA).[2] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into FFAs.[2][23] The net result is a reduction in lipolysis and a decrease in the release of FFAs into the circulation.[2][23] This reduces the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[22]
Hepatic Effects
Nicotinic acid also exerts direct effects on the liver. It has been shown to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[10][14] This inhibition leads to reduced VLDL secretion.
The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol is less well understood but is thought to involve several processes:
Decreased HDL Catabolism: Nicotinic acid is believed to reduce the hepatic uptake and breakdown of apolipoprotein A-I (ApoA-I), the main protein component of HDL particles.[10][14]
Reduced CETP Activity: By lowering VLDL levels, nicotinic acid indirectly reduces the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to VLDL in exchange for triglycerides.[14]
Increased ABCA1 Transporter Expression: Some studies suggest that nicotinic acid may stimulate the expression of the ABCA1 transporter, which is involved in the reverse cholesterol transport pathway.[14]
The Flushing Mechanism
The most common and often dose-limiting side effect of nicotinic acid is cutaneous flushing, characterized by redness, warmth, and itching of the skin.[1][14] This is also a GPR109A-mediated event, but it occurs in dermal Langerhans cells.[1]
Mechanism of Nicotinic Acid-Induced Flushing.
Activation of GPR109A in these immune cells stimulates the phospholipase C pathway, leading to an increase in intracellular calcium.[1] This activates phospholipase A2, which releases arachidonic acid from membrane phospholipids.[1] Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into prostaglandins, primarily PGD2 and PGE2.[1] These prostaglandins diffuse to adjacent capillaries, where they bind to their respective receptors (DP1, EP2, and EP4) on smooth muscle cells, causing vasodilation and the characteristic flushing response.[1]
Development of Nicotinic Acid Derivatives
The clinical utility of nicotinic acid has been hampered by its side effects, particularly flushing. This has spurred the development of various derivatives and formulations aimed at improving its tolerability and efficacy.
Extended-Release Formulations
To mitigate the flushing response, extended-release (ER) formulations of nicotinic acid were developed. These formulations allow for a slower absorption of the drug, which blunts the rapid rise in plasma concentrations that is thought to trigger the flushing cascade.
Co-formulations
Another strategy has been to co-administer nicotinic acid with an agent that counteracts the flushing mechanism. Laropiprant, a selective antagonist of the PGD2 receptor DP1, was developed for this purpose and co-formulated with extended-release niacin.[14] However, the HPS2-THRIVE trial, which used this combination, did not show a cardiovascular benefit and the drug was subsequently withdrawn from the market.[13][14]
Prodrugs and Other Derivatives
Research has also focused on creating prodrugs of nicotinic acid that are enzymatically converted to the active drug in the body, potentially offering a more favorable pharmacokinetic profile.[24][25] Additionally, various other derivatives, including esters and amides, have been synthesized and evaluated for a range of biological activities, from anti-inflammatory to anticancer effects.[23][26][27][28][29]
Experimental Protocols
A comprehensive understanding of the pharmacology of nicotinic acid and its derivatives relies on a variety of experimental techniques. Below are outlines of key experimental protocols.
Synthesis of Nicotinic Acid Derivatives
Protocol 5.1.1: Synthesis of Nicotinoyl Chloride
This protocol describes the conversion of nicotinic acid to its more reactive acid chloride derivative, a common intermediate for the synthesis of esters and amides.
Materials:
Nicotinic acid
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
Anhydrous solvent (e.g., dichloromethane, THF, or carbon tetrachloride)
Round-bottom flask with reflux condenser
Dropping funnel
Heating mantle
Rotary evaporator
Procedure:
In a fume hood, add nicotinic acid to a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.[1][2][22]
If using a solvent, add the anhydrous solvent to the flask.
Slowly add thionyl chloride or phosphorus pentachloride dropwise to the nicotinic acid suspension.[1][2][22]
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[1][2][22]
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1][2]
The resulting solid, nicotinoyl chloride hydrochloride, can be used in subsequent reactions without further purification.[2]
Protocol 5.1.2: Synthesis of Nicotinamide from Nicotinic Acid
This protocol outlines the conversion of nicotinic acid to nicotinamide.
Materials:
Nicotinic acid
Urea
Ammonia (optional)
Reaction vessel suitable for high temperatures
Procedure:
Combine nicotinic acid and urea in a reaction vessel.[27]
Heat the mixture to a temperature between 180°C and 250°C.[27]
The reaction can be initiated at a lower temperature (e.g., 180-210°C) until the evolution of ammonia and carbon dioxide subsides.[27]
The temperature can then be raised (e.g., 220-250°C), and additional ammonia can be introduced to continue the reaction.[27]
The resulting nicotinamide can be purified by crystallization.
This assay measures the activation of GPR109A by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
Membranes from cells expressing GPR109A (e.g., rat spleen or adipocyte membranes)
[³⁵S]GTPγS
Non-labeled GTPγS
GDP
Assay buffer (e.g., containing Tris-HCl, MgCl₂, NaCl, and EDTA)
Test compounds (nicotinic acid and derivatives)
Scintillation counter
Procedure:
Incubate the cell membranes with the test compound, GDP, and [³⁵S]GTPγS in the assay buffer.
Allow the binding reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound [³⁵S]GTPγS.
Wash the filters to remove unbound radioligand.
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
Non-specific binding is determined in the presence of an excess of non-labeled GTPγS.
The potency (EC₅₀) and efficacy of the test compounds can be determined by analyzing the concentration-response curves.
Protocol 5.2.2: DGAT2 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against DGAT2, a key enzyme in triglyceride synthesis.
Materials:
Recombinant human DGAT2 enzyme
Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [¹⁴C]Oleoyl-CoA)
Assay buffer
Test compounds
Stop solution
Organic solvent for lipid extraction (e.g., chloroform:methanol)
Thin-layer chromatography (TLC) plate and mobile phase
Phosphorimager or scintillation counter
Procedure:
Prepare a reaction mixture containing the DGAT2 enzyme and DAG in the assay buffer.[3]
Add the test compound at various concentrations to the reaction mixture.[3]
Initiate the enzymatic reaction by adding the labeled fatty acyl-CoA.[3]
Incubate the reaction at 37°C for a defined period.[3]
Terminate the reaction by adding a stop solution.[3]
Extract the lipids from the reaction mixture using an organic solvent.[3]
Separate the radiolabeled triglycerides from the unreacted substrates using TLC.[3]
Visualize and quantify the amount of radiolabeled triglyceride using a phosphorimager or by scraping the corresponding TLC spots and measuring the radioactivity with a scintillation counter.[3]
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Summary and Future Perspectives
The journey of nicotinic acid from a simple chemical entity to a vitamin and then a broad-spectrum lipid-lowering drug is a testament to the ongoing process of scientific discovery and drug repurposing. While its role in preventing pellagra is undisputed, its place in the modern management of dyslipidemia, particularly in the era of potent statins, is more nuanced. The failure of recent large-scale clinical trials to demonstrate an incremental cardiovascular benefit when added to statin therapy has led to a decline in its use for this indication.
However, the rich pharmacology of nicotinic acid and the elucidation of its molecular targets, such as GPR109A and DGAT2, continue to provide valuable insights for drug development. The development of nicotinic acid derivatives with improved side-effect profiles or targeted activities remains an active area of research. Furthermore, the exploration of the roles of GPR109A in other physiological and pathological processes, such as inflammation and immune responses, may open new therapeutic avenues for nicotinic acid and its derivatives beyond lipid modification. The comprehensive understanding of the history, mechanisms, and experimental evaluation of this intriguing molecule, as detailed in this guide, will undoubtedly serve as a foundation for future research and innovation in this field.
Solubility of Methyl 5-(hydroxymethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioava...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and purification processes. Methyl 5-(hydroxymethyl)nicotinate, a pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of the solubility characteristics of methyl 5-(hydroxymethyl)nicotinate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure, and offers a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.
Predicted Solubility Profile of Methyl 5-(hydroxymethyl)nicotinate
The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like." The structure of methyl 5-(hydroxymethyl)nicotinate contains several functional groups that dictate its interaction with different solvents:
Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking and dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.
Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.
Hydroxymethyl Group (-CH₂OH): A polar group capable of both donating and accepting hydrogen bonds.
Based on these structural features, a qualitative prediction of the solubility of methyl 5-(hydroxymethyl)nicotinate in various common solvents can be made. Quantitative structure-property relationship (QSPR) models and other computational tools can also be employed for more precise predictions.[1][2][3]
Table 1: Predicted Qualitative Solubility of Methyl 5-(hydroxymethyl)nicotinate in Common Solvents
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Water
Moderately Soluble
The hydroxymethyl group and the nitrogen in the pyridine ring can form hydrogen bonds with water. However, the overall aromatic and ester character may limit high solubility.
Methanol
Soluble
Methanol is a polar protic solvent that can effectively solvate all polar groups of the molecule through hydrogen bonding and dipole-dipole interactions.
Ethanol
Soluble
Similar to methanol, ethanol is expected to be a good solvent for this compound.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Very Soluble
DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar organic compounds.
Acetone
Moderately Soluble
Acetone's polarity should allow for dissolution, though likely to a lesser extent than more polar solvents like methanol or DMSO.
Ethyl Acetate
Sparingly Soluble
As a less polar solvent, ethyl acetate may be a suitable solvent for recrystallization, where solubility is significant at higher temperatures but lower at room temperature.[4]
Nonpolar
Hexane
Insoluble
The high polarity of the hydroxymethyl and ester groups makes it unlikely to be soluble in nonpolar aliphatic hydrocarbons.
Toluene
Sparingly Soluble
The aromatic nature of toluene might allow for some interaction with the pyridine ring, but the polar functional groups will limit solubility.
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7][8][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Objective: To determine the equilibrium solubility of methyl 5-(hydroxymethyl)nicotinate in a given solvent at a specific temperature.
Materials:
Methyl 5-(hydroxymethyl)nicotinate (solid)
Solvent of interest (e.g., water, ethanol, acetone)
Thermostatically controlled shaker or incubator
Centrifuge tubes or sealed flasks
Analytical balance
Volumetric flasks and pipettes
Centrifuge
Syringe filters (e.g., 0.45 µm PTFE or nylon)
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
Preparation:
Accurately weigh an amount of methyl 5-(hydroxymethyl)nicotinate that is in excess of its expected solubility and add it to a centrifuge tube or flask.
Add a known volume of the desired solvent to the tube or flask.
Equilibration:
Seal the tubes/flasks to prevent solvent evaporation.
Place the samples in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
Sample Processing:
After the equilibration period, remove the samples from the shaker and allow them to stand at the same temperature to let the excess solid settle.
Centrifuge the samples at a high speed to further separate the undissolved solid.
Carefully withdraw a known volume of the supernatant using a pipette.
Filter the supernatant through a syringe filter to remove any remaining solid particles.
Quantification:
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of methyl 5-(hydroxymethyl)nicotinate.
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
Calculation:
Calculate the solubility of methyl 5-(hydroxymethyl)nicotinate in the chosen solvent using the following formula:
A Technical Guide to the Spectroscopic Analysis of Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-(hydroxymethyl)nicotinate, a key intermediate in phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-(hydroxymethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related molecules and general principles of spectroscopic interpretation. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of actual data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 5-(hydroxymethyl)nicotinate. These predictions are derived from the known spectral characteristics of analogous compounds such as methyl nicotinate and other substituted pyridine derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.90
s
1H
H-2 (Pyridine)
~8.20
s
1H
H-6 (Pyridine)
~7.80
s
1H
H-4 (Pyridine)
~4.80
s
2H
-CH₂OH
~3.90
s
3H
-OCH₃
~2.50
br s
1H
-OH
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton (-OH) is expected to be a broad singlet and its chemical shift can vary depending on concentration and temperature.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
~165.5
C=O (Ester)
~155.0
C-6 (Pyridine)
~150.0
C-2 (Pyridine)
~137.0
C-4 (Pyridine)
~135.0
C-5 (Pyridine)
~123.0
C-3 (Pyridine)
~63.0
-CH₂OH
~52.5
-OCH₃
Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Broad
O-H stretch (Alcohol)
3100-3000
Medium
C-H stretch (Aromatic)
2950-2850
Medium
C-H stretch (Aliphatic)
~1725
Strong
C=O stretch (Ester)
~1600, ~1480
Medium-Strong
C=C and C=N stretch (Pyridine ring)
~1280
Strong
C-O stretch (Ester)
~1050
Medium
C-O stretch (Alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Relative Intensity (%)
Assignment
167
Moderate
[M]⁺ (Molecular Ion)
136
High
[M - OCH₃]⁺
108
Moderate
[M - COOCH₃]⁺
78
Moderate
[Pyridine]⁺ fragment
Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and pyridine derivatives.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like Methyl 5-(hydroxymethyl)nicotinate. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Data Acquisition (¹H NMR):
Insert the NMR tube into the spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity and optimal resolution.
Set the appropriate spectral width, acquisition time, and relaxation delay.
Acquire the free induction decay (FID) by applying a 90° pulse.
Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
3. Data Acquisition (¹³C NMR):
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired FID to obtain the spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Perform baseline correction to obtain a flat baseline.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Reference the spectrum using the solvent peak or the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Thin Solid Film):
Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
Using a pipette, apply a drop of the solution to the center of the salt plate.
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
2. Data Acquisition:
Place the salt plate in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the clean, empty sample compartment.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Data Analysis:
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
If using electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in ionization.
2. Data Acquisition (Direct Infusion):
Introduce the sample solution into the mass spectrometer's ion source via a syringe pump at a constant flow rate.
Select the desired ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Set the mass analyzer to scan over the desired mass range (e.g., m/z 50-500).
Acquire the mass spectrum, averaging multiple scans to improve data quality.
3. Data Analysis:
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Exploratory
Potential Therapeutic Targets of Methyl 5-(hydroxymethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid, stands as a compound of significant interest for therapeutic development. While...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid, stands as a compound of significant interest for therapeutic development. While direct pharmacological studies on this specific molecule are limited, its structural similarity to well-characterized nicotinic acid esters and hydroxymethylpyridine derivatives provides a strong foundation for predicting its potential biological activities. This guide synthesizes the available evidence from related compounds to propose and detail potential therapeutic targets, mechanisms of action, and avenues for future research. The primary hypothesized mechanism revolves around its function as a prodrug of nicotinic acid, targeting the GPR109A receptor to modulate lipid metabolism. Additionally, based on the activities of similar molecular scaffolds, potential antiviral, antibacterial, and anti-inflammatory applications are explored. This document serves as a comprehensive resource for researchers aiming to investigate the therapeutic potential of Methyl 5-(hydroxymethyl)nicotinate, providing structured data, experimental workflows, and detailed signaling pathway diagrams to guide future studies.
Introduction
Methyl 5-(hydroxymethyl)nicotinate belongs to the family of nicotinic acid esters. Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP)[1]. These coenzymes are vital for numerous metabolic processes, including catabolism of fats, carbohydrates, and proteins, as well as cell signaling and DNA repair[1]. Pharmacological doses of nicotinic acid have well-established lipid-modifying properties[1]. Nicotinic acid esters are often developed as prodrugs to improve upon the pharmacokinetic profile of nicotinic acid and potentially mitigate its common side effect of cutaneous flushing[2]. The hydroxymethylpyridine moiety also suggests the potential for other biological activities, as derivatives with this scaffold have shown promise as antiviral agents[3][4][5].
This technical guide will explore the potential therapeutic targets of Methyl 5-(hydroxymethyl)nicotinate by examining the established pharmacology of its parent compound and related derivatives.
Potential Therapeutic Areas and Mechanisms of Action
Dyslipidemia and Cardiovascular Disease
The most prominent potential therapeutic application of Methyl 5-(hydroxymethyl)nicotinate is in the management of dyslipidemia. As an ester of nicotinic acid, it is anticipated to be hydrolyzed in vivo to release nicotinic acid, which then acts as the primary active agent[2].
Primary Target: G protein-coupled receptor 109A (GPR109A/HCAR2)
Nicotinic acid's lipid-lowering effects are primarily mediated through the activation of GPR109A, a G protein-coupled receptor highly expressed in adipocytes and immune cells[1][2].
Signaling Pathway:
The binding of nicotinic acid to GPR109A in adipocytes initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase activity, which in turn reduces the breakdown of triglycerides (lipolysis) and the release of free fatty acids into the bloodstream[2]. The diminished availability of free fatty acids for the liver subsequently leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL)[2]. Nicotinic acid also reduces the synthesis of low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a), while increasing high-density lipoprotein cholesterol (HDL-C)[1].
Caption: Hypothesized GPR109A signaling pathway for Methyl 5-(hydroxymethyl)nicotinate.
Nicotinic acid has also been shown to directly inhibit DGAT2, a key enzyme in the synthesis of triglycerides[1]. This provides a parallel mechanism for its lipid-lowering effects.
Viral Infections
Derivatives of hydroxymethylpyridine have been identified as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase[3][4][5]. This suggests that Methyl 5-(hydroxymethyl)nicotinate could be investigated for similar antiviral properties.
The mechanism of action for these related compounds involves the allosteric inhibition of the viral polymerase, preventing the replication of the viral genome.
Bacterial Infections
Studies on derivatives of nicotinic acid have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus[6].
Potential Mechanism:
While the direct mechanism is not fully elucidated, it has been suggested that nicotinic acid can enhance the bactericidal capacity of immune cells, specifically by increasing the number of neutrophils[6].
Inflammatory Conditions
New derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties[7].
Potential Targets:
These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in macrophage cell lines[7].
Quantitative Data from Related Compounds
Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives [6]
To elucidate the therapeutic potential of Methyl 5-(hydroxymethyl)nicotinate, a systematic experimental approach is required.
In Vitro Characterization
Prodrug Hydrolysis Assay:
Objective: To confirm the conversion of Methyl 5-(hydroxymethyl)nicotinate to nicotinic acid.
Methodology: Incubate the compound in human plasma and liver microsomes. Analyze the samples at various time points using LC-MS/MS to quantify the parent compound and the formation of nicotinic acid.
GPR109A Receptor Activation Assay:
Objective: To determine the potency and efficacy of the compound in activating the GPR109A receptor.
Methodology: Utilize a cell line stably expressing human GPR109A. Measure receptor activation by quantifying changes in downstream signaling molecules, such as cAMP levels (e.g., using a LANCE Ultra cAMP kit) or by measuring calcium mobilization in response to compound treatment.
Antiviral Assays:
Objective: To assess the inhibitory activity against viral replication.
Methodology: For RSV, use a plaque reduction assay or a cell-based assay with a reporter virus in a suitable cell line (e.g., HEp-2). Calculate the EC50 value.
Antibacterial Susceptibility Testing:
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
Methodology: Use the broth microdilution method according to CLSI guidelines. Test against Gram-positive (e.g., S. aureus, S. epidermidis) and Gram-negative bacteria.
Anti-inflammatory Assays:
Objective: To evaluate the effect on inflammatory responses in vitro.
Methodology: Use LPS-stimulated RAW 264.7 macrophage cells. Measure the inhibition of nitric oxide production using the Griess assay and quantify the levels of TNF-α and IL-6 in the cell supernatant using ELISA.
Experimental Workflow Diagram
Caption: A proposed experimental workflow for the evaluation of Methyl 5-(hydroxymethyl)nicotinate.
Conclusion and Future Directions
Methyl 5-(hydroxymethyl)nicotinate presents a compelling starting point for drug discovery programs across multiple therapeutic areas. The strong rationale for its activity as a GPR109A agonist, based on its nicotinic acid core, positions it as a potential candidate for the treatment of dyslipidemia. The presence of the hydroxymethylpyridine moiety opens up exciting possibilities for its development as an antiviral, antibacterial, or anti-inflammatory agent.
Future research should focus on the systematic in vitro and in vivo characterization outlined in this guide. Direct experimental evidence is needed to confirm the hypothesized mechanisms of action and to quantify the potency and efficacy of Methyl 5-(hydroxymethyl)nicotinate. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, will be crucial for optimizing its biological activity and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.
In Silico Modeling of Methyl 5-(hydroxymethyl)nicotinate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), presents a scaffold of interest for therapeutic development due to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), presents a scaffold of interest for therapeutic development due to the diverse biological activities of related compounds. While specific in silico studies on this particular molecule are not extensively published, this technical guide provides a comprehensive framework for modeling its interactions with plausible biological targets. By leveraging established computational methodologies applied to other nicotinic acid derivatives, we outline a systematic approach to investigate its binding affinity, interaction dynamics, and potential effects on relevant signaling pathways. This document serves as a foundational resource for researchers initiating computational investigations into the therapeutic potential of Methyl 5-(hydroxymethyl)nicotinate.
Introduction to Methyl 5-(hydroxymethyl)nicotinate and In Silico Modeling
Methyl 5-(hydroxymethyl)nicotinate is a small organic molecule featuring the core pyridine ring of nicotinic acid. Nicotinic acid and its derivatives are known to interact with a range of biological targets, exerting effects on lipid metabolism, inflammation, and neurological pathways. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful, resource-efficient approach to predict and analyze the interactions of novel ligands like Methyl 5-(hydroxymethyl)nicotinate with protein targets at an atomic level. These computational methods are instrumental in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action.
Plausible Biological Targets and Signaling Pathways
Based on the known pharmacology of nicotinic acid and its analogs, several protein families emerge as high-priority targets for in silico investigation of Methyl 5-(hydroxymethyl)nicotinate.
G-Protein Coupled Receptors (GPCRs): Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This receptor is primarily expressed in adipocytes and immune cells and mediates the anti-lipolytic and anti-inflammatory effects of nicotinic acid.
Nicotinic Acetylcholine Receptors (nAChRs): As a nicotinic acid derivative, there is a structural basis to hypothesize potential interactions with nAChRs. These ligand-gated ion channels are crucial in the central and peripheral nervous systems. Activation of certain nAChR subtypes, such as α7, is linked to neuroprotective signaling cascades, including the PI3K/Akt pathway.
Enzymes: Various enzymes have been identified as targets for nicotinic acid derivatives in the context of inflammation and other diseases. For instance, cyclooxygenase (COX) enzymes are potential targets for anti-inflammatory effects.
Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca2+, which in turn can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is a key mechanism of neuroprotection.
nAChR-mediated PI3K/Akt signaling pathway.
Quantitative Data from In Silico Analyses
The following tables present hypothetical quantitative data that would be generated from molecular docking and molecular dynamics simulations of Methyl 5-(hydroxymethyl)nicotinate. These serve as examples of how to structure and present such results for comparative analysis.
Table 1: Molecular Docking Results of Methyl 5-(hydroxymethyl)nicotinate with Plausible Targets
A generalized workflow for the in silico analysis of Methyl 5-(hydroxymethyl)nicotinate is presented below.
Generalized workflow for in silico analysis.
Protocol for Molecular Docking
This protocol outlines the steps for performing molecular docking using commonly available software such as AutoDock Vina.[1][2]
Preparation of the Ligand:
Obtain the 2D structure of Methyl 5-(hydroxymethyl)nicotinate (e.g., from PubChem).
Convert the 2D structure to a 3D structure using software like Open Babel or Avogadro.
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
Save the ligand in a .pdbqt format, which includes atomic charges and defines rotatable bonds.
Preparation of the Protein Target:
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, co-crystallized ligands, and ions.
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
Save the prepared protein in .pdbqt format.
Grid Box Generation:
Define the search space for the docking simulation by creating a grid box that encompasses the putative binding site of the protein. The coordinates for the grid box can be determined from the position of a co-crystallized ligand or through blind docking followed by analysis of predicted binding sites.
Running the Docking Simulation:
Use a docking program like AutoDock Vina, providing the prepared ligand and protein files, along with the grid box coordinates and dimensions.
The software will then explore various conformations (poses) of the ligand within the defined search space and score them based on a scoring function that estimates the binding affinity.
Analysis of Results:
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates for the top-ranked poses.
Visualize the protein-ligand interactions for the best-scoring pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Protocol for Molecular Dynamics (MD) Simulation
This protocol provides a general outline for performing MD simulations to study the stability and dynamics of the protein-ligand complex, using software like GROMACS or AMBER.[3][4]
System Preparation:
Start with the best-ranked pose of the Methyl 5-(hydroxymethyl)nicotinate-protein complex obtained from molecular docking.
Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or antechamber.
Select an appropriate force field for the protein (e.g., CHARMM36, AMBER).
Place the complex in a periodic simulation box of a defined shape (e.g., cubic, dodecahedron).
Solvate the system by adding a water model (e.g., TIP3P).
Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system.
Energy Minimization:
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
Equilibration:
Conduct a two-step equilibration process to bring the system to the desired temperature and pressure.
NVT Equilibration (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
NPT Equilibration (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints are gradually released.
Production Run:
Run the production MD simulation for a desired length of time (e.g., 100-200 ns) without any restraints. The trajectory of atomic coordinates is saved at regular intervals.
Trajectory Analysis:
Analyze the saved trajectory to evaluate the stability and dynamics of the complex.
Calculate metrics such as Root Mean Square Deviation (RMSD) to assess the overall stability of the protein and ligand.
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Analyze the persistence of hydrogen bonds and other interactions between the ligand and the protein over the course of the simulation.
Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the in silico investigation of Methyl 5-(hydroxymethyl)nicotinate. By applying the detailed protocols for molecular docking and molecular dynamics simulations to plausible biological targets, researchers can generate valuable preliminary data on its binding characteristics and potential mechanisms of action. The insights gained from these computational studies can guide further experimental validation, including in vitro binding assays and cell-based functional assays, ultimately accelerating the evaluation of Methyl 5-(hydroxymethyl)nicotinate as a potential therapeutic agent. Future work should focus on performing these simulations and subsequently validating the most promising predictions through wet-lab experiments.
Synthesis Protocol for Methyl 5-(hydroxymethyl)nicotinate: Application Notes
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of Methyl 5-(hydroxymethyl)nicotinate, a valuable intermediate in pharmaceutical and materials...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Methyl 5-(hydroxymethyl)nicotinate, a valuable intermediate in pharmaceutical and materials science research. The described method focuses on the selective mono-reduction of dimethyl pyridine-3,5-dicarboxylate, a common starting material.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Methyl 5-(hydroxymethyl)nicotinate.
Parameter
Value
Notes
Starting Material
Dimethyl pyridine-3,5-dicarboxylate
Commercially available.
Reducing Agent
Lithium Borohydride (LiBH₄)
Other selective reducing agents may be applicable.
Solvent
Tetrahydrofuran (THF), Methanol (MeOH)
Anhydrous conditions are recommended.
Reaction Temperature
0 °C to room temperature
Gradual warming is crucial for selectivity.
Reaction Time
2-4 hours
Monitored by Thin Layer Chromatography (TLC).
Typical Yield
60-75%
Yields may vary based on reaction scale and purity of reagents.
Purification Method
Column Chromatography
Silica gel with an ethyl acetate/hexane gradient.
Final Product Form
White to off-white solid
Experimental Protocol
This protocol details the selective mono-reduction of dimethyl pyridine-3,5-dicarboxylate to yield Methyl 5-(hydroxymethyl)nicotinate.
Materials:
Dimethyl pyridine-3,5-dicarboxylate
Lithium Borohydride (LiBH₄)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Methanol (MeOH)
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
Ethyl Acetate (EtOAc)
Hexane
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl pyridine-3,5-dicarboxylate (1 equivalent) in anhydrous THF.
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Reducing Agent: To the cooled solution, slowly add a solution of Lithium Borohydride (1.0-1.2 equivalents) in anhydrous THF. The slow addition is critical to control the reaction and enhance selectivity.
Co-solvent Addition: After the addition of LiBH₄, add anhydrous Methanol (4 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The presence of methanol can enhance the reducing power of the borohydride.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Methyl 5-(hydroxymethyl)nicotinate.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Synthesis workflow for Methyl 5-(hydroxymethyl)nicotinate.
Application
Application Notes and Protocols: Methyl 5-(hydroxymethyl)nicotinate in Cell Culture Assays
Introduction Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3). As a compound with potential biological activity, its effects on cellular processes are of interest to researchers in variou...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3). As a compound with potential biological activity, its effects on cellular processes are of interest to researchers in various fields, including drug discovery and cell biology. These application notes provide a framework for assessing the in vitro effects of Methyl 5-(hydroxymethyl)nicotinate on mammalian cell cultures, with a focus on cytotoxicity, cell proliferation, and apoptosis. The protocols outlined below are generalized and may require optimization for specific cell lines and experimental conditions.
Key Applications
Cytotoxicity Assessment: Determining the concentration range at which Methyl 5-(hydroxymethyl)nicotinate induces cell death.
Cell Proliferation Analysis: Evaluating the effect of the compound on the rate of cell division.
Apoptosis Induction: Investigating whether the compound induces programmed cell death.
Mechanism of Action Studies: Elucidating the molecular pathways affected by Methyl 5-(hydroxymethyl)nicotinate.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Methyl 5-(hydroxymethyl)nicotinate.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Methodology:
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation: Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Methyl 5-(hydroxymethyl)nicotinate. Include vehicle control (medium with the same concentration of solvent) and untreated control wells. Incubate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Proliferation Assay (BrdU Assay)
This protocol uses the incorporation of 5-bromo-2'-deoxyuridine (BrdU) to measure DNA synthesis as an indicator of cell proliferation.
Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The incubation time for treatment should be chosen based on the cell doubling time.
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell type.
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution.
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
Substrate Addition: Add the substrate for the enzyme and incubate until a color change is visible.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Compare the absorbance values of treated cells to the control to determine the effect on proliferation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Methyl 5-(hydroxymethyl)nicotinate for the desired time.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Differentiate cell populations:
Viable: Annexin V-negative, PI-negative
Early Apoptotic: Annexin V-positive, PI-negative
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
Necrotic: Annexin V-negative, PI-positive
Potential Signaling Pathway Involvement
While the specific pathways modulated by Methyl 5-(hydroxymethyl)nicotinate are not yet fully elucidated, compounds with similar structures (nicotinic acid derivatives) have been shown to influence various signaling cascades. A hypothetical pathway that could be investigated is its potential interaction with pathways related to cellular metabolism and stress responses.
Caption: Hypothetical signaling pathway for investigation.
Quantitative Data Summary
The following tables are templates for presenting data from the described assays. Actual data will need to be generated experimentally.
Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl)nicotinate on Various Cell Lines (IC50 Values in µM)
Cell Line
24 hours
48 hours
72 hours
Cell Line A
Data
Data
Data
Cell Line B
Data
Data
Data
Cell Line C
Data
Data
Data
Table 2: Effect of Methyl 5-(hydroxymethyl)nicotinate on Cell Proliferation (% of Control)
Concentration (µM)
Cell Line A
Cell Line B
0.1
Data
Data
1
Data
Data
10
Data
Data
100
Data
Data
Table 3: Apoptosis Induction by Methyl 5-(hydroxymethyl)nicotinate (% of Apoptotic Cells)
Concentration (µM)
Early Apoptosis
Late Apoptosis
Control
Data
Data
X
Data
Data
Y
Data
Data
Z
Data
Data
Disclaimer: The protocols and potential applications described here are intended as a general guide. It is essential to perform thorough literature research and optimize experimental conditions for your specific cell lines and research questions. The signaling pathway diagram is hypothetical and requires experimental validation.
Method
Application Notes and Protocols for High-Throughput Screening with Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3), a precursor to the essential coenzyme nicotinamide adenine d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3), a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Nicotinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory and vasodilatory effects.[1][2] Given the structural similarity to other biologically active nicotinic acid compounds, Methyl 5-(hydroxymethyl)nicotinate presents a promising scaffold for the discovery of novel modulators of key cellular signaling pathways. This document outlines a proposed high-throughput screening (HTS) campaign to identify and characterize the bioactivity of Methyl 5-(hydroxymethyl)nicotinate and similar compounds, with a primary focus on the modulation of Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase involved in metabolism, inflammation, and cellular stress responses.[1][3]
Hypothetical Biological Target: Sirtuin 1 (SIRT1)
SIRT1 is a class III histone deacetylase that plays a crucial role in regulating a wide array of cellular processes by deacetylating both histone and non-histone proteins, including transcription factors like p53 and NF-κB.[3][4] Its activity is intrinsically linked to cellular NAD+ levels, making it a sensor of the cell's metabolic state. Dysregulation of SIRT1 has been implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target.[1][3] Nicotinic acid derivatives are plausible modulators of SIRT1, given their role as NAD+ precursors. This application note proposes a primary HTS assay to identify modulators of SIRT1 activity.
Proposed High-Throughput Screening Workflow
A typical HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.[5] The proposed workflow for screening Methyl 5-(hydroxymethyl)nicotinate and other small molecules against SIRT1 is depicted below.
Caption: Proposed high-throughput screening workflow for SIRT1 modulators.
This protocol is designed for a 384-well plate format and is based on a two-step enzymatic reaction that measures the deacetylation of a fluorogenic peptide substrate by SIRT1.[1]
Materials:
Recombinant human SIRT1 enzyme
Fluorogenic acetylated peptide substrate (e.g., derived from p53)
NAD+
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
Test compounds (including Methyl 5-(hydroxymethyl)nicotinate) dissolved in DMSO
Positive control (known SIRT1 inhibitor, e.g., EX-527)
Negative control (DMSO)
384-well black, flat-bottom assay plates
Protocol:
Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 10 µL reaction volume.
Enzyme Addition: Prepare a working solution of SIRT1 enzyme in cold assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" control wells.
Reaction Initiation: Prepare a master mix of the fluorogenic peptide substrate and NAD+ in assay buffer. The final concentrations should be at or near their respective Km values to ensure assay sensitivity. Initiate the reaction by adding 5 µL of the substrate master mix to all wells.
Incubation: Seal the plate and incubate at 37°C for 90 minutes.
Signal Development: Add 10 µL of the developer solution to each well to stop the enzymatic reaction and initiate the fluorescent signal.
Incubation: Incubate the plate at 37°C for 30 minutes.
Data Acquisition: Read the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
Secondary Assay: TNF-α Secretion in LPS-Stimulated THP-1 Cells
To assess the potential anti-inflammatory activity of hits from the primary screen, a cell-based assay measuring the secretion of Tumor Necrosis Factor-alpha (TNF-α) can be employed.[6][7] Homogeneous Time-Resolved Fluorescence (HTRF) is a suitable HTS format for this purpose.[6][7]
Materials:
THP-1 human monocytic cell line
RPMI-1640 medium supplemented with 10% FBS and antibiotics
Cell Plating: Seed THP-1 cells at a density of 3,000 cells/well in 10 µL of culture medium into 384-well plates and incubate for 17 hours to allow for cell adherence and recovery.
Compound Treatment: Add 100 nL of test compounds to the wells.
Cell Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated controls.
Incubation: Incubate the plates for 17 hours at 37°C in a 5% CO2 incubator.
HTRF Reagent Addition: Add the HTRF anti-TNF-α antibody mix according to the manufacturer's instructions.
Incubation: Incubate at room temperature for 3 hours in the dark.
Data Acquisition: Read the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Data Presentation
The following tables present simulated quantitative data that could be obtained from the proposed HTS campaign for Methyl 5-(hydroxymethyl)nicotinate and other hypothetical compounds.
Table 1: Simulated Primary HTS Data for SIRT1 Inhibition
Compound ID
Compound Name
Concentration (µM)
% Inhibition (single point)
Cpd-001
Methyl 5-(hydroxymethyl)nicotinate
10
15.2
Cpd-002
Analog A
10
68.5
Cpd-003
Analog B
10
8.9
Cpd-004
Analog C
10
45.7
EX-527
Positive Control
10
95.3
DMSO
Negative Control
N/A
0.0
Table 2: Simulated Dose-Response Data for Confirmed Hits (SIRT1 Inhibition)
Compound ID
IC50 (µM)
Cpd-002
5.8
Cpd-004
12.3
EX-527
0.1
Table 3: Simulated Secondary Assay Data for TNF-α Secretion Inhibition
Compound ID
IC50 (µM)
Cpd-002
25.1
Cpd-004
> 50
Potential Signaling Pathways
Based on the known biology of nicotinic acid derivatives and the proposed targets, Methyl 5-(hydroxymethyl)nicotinate could potentially modulate several key signaling pathways.
SIRT1-p53 Signaling Pathway
SIRT1 can deacetylate the tumor suppressor protein p53, thereby inhibiting its transcriptional activity and preventing apoptosis.[4][8] Inhibition of SIRT1 would lead to increased p53 acetylation and activation of downstream targets.
Caption: Hypothetical inhibition of the SIRT1-p53 signaling pathway.
TNF-α/NF-κB Inflammatory Pathway
TNF-α is a pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the transcription of genes involved in inflammation.[9][10] Nicotinic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of this pathway.
Caption: Potential inhibition of the TNF-α/NF-κB inflammatory pathway.
Conclusion
While there is currently a lack of specific high-throughput screening data for Methyl 5-(hydroxymethyl)nicotinate, its structural relationship to other bioactive nicotinic acid derivatives suggests its potential as a modulator of important cellular targets such as SIRT1. The protocols and workflows outlined in this document provide a comprehensive framework for initiating an HTS campaign to explore the biological activity of this and other related compounds. The identification of novel modulators of SIRT1 and inflammatory pathways could provide valuable starting points for the development of new therapeutics for a range of human diseases.
Methyl 5-(hydroxymethyl)nicotinate: A Versatile Building Block in Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(hydroxymethyl)nicotinate is a valuable heterocyclic building block in organic synthesis, particularly in the realm of drug discovery...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)nicotinate is a valuable heterocyclic building block in organic synthesis, particularly in the realm of drug discovery and development. Its pyridine core, substituted with both a reactive hydroxymethyl group and a modifiable methyl ester, offers multiple avenues for structural elaboration. This allows for the systematic construction of diverse molecular libraries to probe biological targets and optimize lead compounds. The inherent functionalities of methyl 5-(hydroxymethyl)nicotinate make it a key intermediate in the synthesis of a wide range of bioactive molecules, including potential enzyme inhibitors and modulators of cellular signaling pathways.
This document provides detailed application notes on the synthetic utility of methyl 5-(hydroxymethyl)nicotinate, complete with experimental protocols for key transformations and a summary of the biological relevance of its derivatives.
Synthetic Applications & Protocols
The primary alcohol and methyl ester functionalities of methyl 5-(hydroxymethyl)nicotinate are amenable to a variety of chemical transformations. Below are detailed protocols for common and impactful reactions utilizing this building block.
Esterification of the Hydroxymethyl Group
The hydroxyl group can be readily acylated to introduce a variety of functional groups, which can influence the compound's lipophilicity, steric profile, and interaction with biological targets.
General Experimental Protocol: Acylation with Acyl Chlorides
A solution of methyl 5-(hydroxymethyl)nicotinate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine (1.2-1.5 eq.), is added, followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ester derivative.
Table 1: Representative Esterification Reactions
Acyl Chloride
Base
Solvent
Reaction Time (h)
Reported Yield (%)
Acetyl chloride
Triethylamine
Dichloromethane
2
>90 (estimated)
Benzoyl chloride
Pyridine
Dichloromethane
4
>85 (estimated)
Cinnamoyl chloride
Triethylamine
Tetrahydrofuran
6
~70-80 (adapted)
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Oxidation of the Hydroxymethyl Group
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides access to another set of key intermediates for further diversification.
Experimental Protocol: Swern Oxidation to Methyl 5-formylnicotinate
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of methyl 5-(hydroxymethyl)nicotinate (1.0 eq.) in anhydrous DCM is then added slowly, and the reaction is stirred for 30 minutes at -78 °C. Triethylamine (5.0 eq.) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by flash column chromatography.
Table 2: Oxidation of the Hydroxymethyl Group
Oxidizing Agent
Product
Typical Yield (%)
(COCl)₂/DMSO, Et₃N (Swern)
Methyl 5-formylnicotinate
80-95
Pyridinium chlorochromate (PCC)
Methyl 5-formylnicotinate
70-85
Potassium permanganate (KMnO₄)
5-(Methoxycarbonyl)nicotinic acid
Variable
Etherification of the Hydroxymethyl Group
Conversion of the alcohol to an ether introduces a stable linkage and allows for the incorporation of a wide range of alkyl or aryl substituents.
General Experimental Protocol: Williamson Ether Synthesis
To a stirred suspension of a strong base like sodium hydride (NaH) (1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added a solution of methyl 5-(hydroxymethyl)nicotinate (1.0 eq.) at 0 °C under an inert atmosphere. The mixture is stirred for 30-60 minutes at this temperature to form the alkoxide. The desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 2-24 hours until completion (monitored by TLC). The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude ether is purified by column chromatography.
Table 3: Representative Etherification Reactions
Alkyl Halide
Base
Solvent
Reaction Time (h)
Estimated Yield (%)
Methyl iodide
NaH
THF
4
70-85
Benzyl bromide
NaH
DMF
6
65-80
Ethyl bromoacetate
NaH
THF
12
60-75
Mandatory Visualizations
Caption: Synthetic utility of methyl 5-(hydroxymethyl)nicotinate.
Caption: A typical experimental workflow for derivative synthesis.
Biological Relevance and Signaling Pathways
Derivatives of nicotinic acid are known to interact with a variety of biological targets, and modulation of their structure can lead to potent and selective agents. While specific signaling pathways for derivatives of methyl 5-(hydroxymethyl)nicotinate are still under active investigation, the broader class of nicotinic acid analogs has been implicated in several key pathways relevant to drug discovery.
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine core is a fundamental component of ligands that interact with nAChRs. These ligand-gated ion channels are involved in a wide range of physiological processes in the central and peripheral nervous systems. Derivatives of methyl 5-(hydroxymethyl)nicotinate could be designed to target specific nAChR subtypes, which are implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Enzyme Inhibition: The versatile substitution patterns achievable from methyl 5-(hydroxymethyl)nicotinate make it an attractive scaffold for designing enzyme inhibitors. For example, derivatives of nicotinic acid have been explored as inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a potential therapeutic strategy for schizophrenia.
Modulation of Cellular Metabolism: Nicotinic acid itself is a well-known modulator of lipid metabolism. By derivatizing the core structure of methyl 5-(hydroxymethyl)nicotinate, it may be possible to develop novel compounds that influence metabolic pathways with improved efficacy and reduced side effects.
Caption: Potential biological targets and signaling pathways.
Conclusion
Methyl 5-(hydroxymethyl)nicotinate is a highly adaptable and valuable building block for the synthesis of novel compounds with potential therapeutic applications. The ability to easily modify both the hydroxymethyl and methyl ester groups allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols and information provided herein serve as a guide for researchers to harness the synthetic potential of this versatile intermediate in the pursuit of new and improved therapeutics. Further exploration of the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.
Method
In Vivo Application Notes and Protocols for Methyl 5-(hydroxymethyl)nicotinate and Structurally Related Nicotinic Acid Analogs in Animal Models
Disclaimer: As of the latest literature review, no specific in vivo studies using Methyl 5-(hydroxymethyl)nicotinate in animal models have been published in the public domain. The following application notes and protocol...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest literature review, no specific in vivo studies using Methyl 5-(hydroxymethyl)nicotinate in animal models have been published in the public domain. The following application notes and protocols are presented as a hypothetical framework for researchers. This guide is based on established methodologies for evaluating the in vivo effects of the structurally related and well-studied compound, nicotinic acid (niacin). Researchers should adapt these protocols based on the specific properties of Methyl 5-(hydroxymethyl)nicotinate following preliminary in vitro characterization.
Application Note 1: Investigation of Anti-Dyslipidemic Effects in a Rodent Model
Introduction:
Nicotinic acid is a well-known lipid-lowering agent. Structurally similar compounds, such as Methyl 5-(hydroxymethyl)nicotinate, may possess similar or improved therapeutic properties. This application note outlines a hypothetical in vivo study to assess the efficacy of a test compound, designated "NAA" (Nicotinic Acid Analog), in a diet-induced hyperlipidemic rodent model. The primary objective is to determine the compound's effect on plasma lipid profiles.
Animal Model:
Male C57BL/6J mice, 8 weeks old, are a suitable model. These mice readily develop hyperlipidemia and atherosclerosis when fed a high-fat diet.
Experimental Design:
Mice are fed a high-fat diet (HFD) for 8 weeks to induce a hyperlipidemic phenotype. Following this induction period, the mice are randomly assigned to treatment groups (n=8-10 per group) and receive daily treatment for 4 weeks while continuing the HFD.
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
Group 3: NAA - High Dose (e.g., 50 mg/kg, oral gavage)
Group 4: Positive Control - Nicotinic Acid (e.g., 50 mg/kg, oral gavage)
Key Parameters to Measure:
Body weight (weekly)
Food intake (weekly)
Fasting plasma lipid profile (Total Cholesterol, Triglycerides, HDL-C, LDL-C) at baseline and end of study
Fasting blood glucose at baseline and end of study
Liver tissue collection at end of study for lipid content analysis and histological examination.
Expected Outcomes:
A successful compound would be expected to lower plasma levels of total cholesterol, triglycerides, and LDL-C, and potentially increase HDL-C, compared to the vehicle control group. The effect size would be compared to the nicotinic acid positive control group.
Quantitative Data Summary (Hypothetical Data)
Table 1: Effect of Nicotinic Acid Analog (NAA) on Plasma Lipid Profile in High-Fat Diet-Fed Mice
Treatment Group
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
HDL-C (mg/dL)
LDL-C (mg/dL)
Vehicle Control
250 ± 25
150 ± 20
50 ± 5
170 ± 20
NAA (10 mg/kg)
220 ± 20
120 ± 15
55 ± 6
140 ± 18
NAA (50 mg/kg)
180 ± 15
90 ± 10
65 ± 7
90 ± 12
Nicotinic Acid (50 mg/kg)
190 ± 18
100 ± 12
60 ± 6
105 ± 15**
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Effect of Nicotinic Acid Analog (NAA) on Body Weight and Liver Parameters
Treatment Group
Final Body Weight (g)
Liver Weight (g)
Liver Triglycerides (mg/g tissue)
Vehicle Control
45 ± 4
2.5 ± 0.3
80 ± 10
NAA (10 mg/kg)
43 ± 3
2.3 ± 0.2
65 ± 8
NAA (50 mg/kg)
40 ± 3
2.0 ± 0.2*
45 ± 6
Nicotinic Acid (50 mg/kg)
41 ± 4
2.1 ± 0.3
50 ± 7
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia and Dosing
Animal Acclimatization: Upon arrival, acclimatize male C57BL/6J mice for one week with standard chow and water ad libitum.
Diet-Induced Hyperlipidemia: Switch the diet of all mice to a high-fat diet (e.g., 60% kcal from fat) for 8 weeks.
Baseline Measurements: After 8 weeks, fast the mice for 6 hours and collect a baseline blood sample via the tail vein for lipid and glucose analysis. Record body weights.
Randomization and Grouping: Randomly assign mice to the four treatment groups described above.
Compound Administration: Prepare fresh dosing solutions daily. Administer the assigned treatment (Vehicle, NAA, or Nicotinic Acid) once daily via oral gavage for 4 consecutive weeks.
Monitoring: Monitor animal health daily. Record body weight and food intake weekly.
Terminal Procedure: At the end of the 4-week treatment period, fast the mice for 6 hours. Collect a final blood sample via cardiac puncture under anesthesia. Euthanize the mice and collect the liver for further analysis.
Protocol 2: Plasma and Liver Lipid Analysis
Plasma Preparation: Collect blood in EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
Plasma Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to determine the concentrations of total cholesterol, triglycerides, and HDL-C in the plasma samples according to the manufacturer's instructions.
LDL-C Calculation: Calculate LDL-C using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).
Liver Lipid Extraction: Homogenize a portion of the liver tissue in a chloroform-methanol solution (2:1 v/v).
Liver Triglyceride Measurement: After lipid extraction and solvent evaporation, resuspend the lipid extract and use a commercial triglyceride assay kit to measure the concentration.
Visualizations
Caption: Experimental workflow for the in vivo study.
Application
Application Note: Assaying the Enzymatic Inhibition of Methyl 5-(hydroxymethyl)nicotinate
Introduction Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3), a crucial molecule in various metabolic pathways.[1][2][3] Compounds with a nicotinic acid scaffold have demonstrated a broa...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3), a crucial molecule in various metabolic pathways.[1][2][3] Compounds with a nicotinic acid scaffold have demonstrated a broad range of biological activities, including the modulation of enzyme function.[4] This application note outlines protocols to investigate the inhibitory potential of Methyl 5-(hydroxymethyl)nicotinate against three key enzyme families: Nicotinamide N-methyltransferase (NNMT), Monoamine Oxidases (MAO-A and MAO-B), and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). These enzymes are implicated in numerous physiological and pathological processes, including cancer, metabolic disorders, and neurological diseases, making them attractive targets for drug discovery.[5][6][7][8]
Potential Enzymatic Targets and Signaling Pathways
Methyl 5-(hydroxymethyl)nicotinate, due to its structural similarity to nicotinamide and other endogenous enzyme substrates, is hypothesized to interact with several key enzymes. The following sections detail the rationale for investigating its effects on NNMT, MAOs, and PHDs.
Nicotinamide N-methyltransferase (NNMT)
NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor.[5][9] Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and diabetes, by modulating cellular metabolism and epigenetic states.[5][7] Given that Methyl 5-(hydroxymethyl)nicotinate is a nicotinic acid derivative, it may act as a competitive inhibitor by binding to the nicotinamide-binding pocket of NNMT.
NNMT catalytic pathway and proposed inhibition.
Monoamine Oxidases (MAO-A and MAO-B)
MAOs are mitochondrial outer membrane enzymes responsible for the oxidative deamination of neurotransmitters (e.g., dopamine, serotonin) and dietary amines.[6][10][11] Dysregulation of MAO activity is associated with neurological disorders such as depression and Parkinson's disease.[6][10] MAO inhibitors are an established class of therapeutic agents.[6] The pyridine ring in Methyl 5-(hydroxymethyl)nicotinate could potentially interact with the active site of MAOs, leading to their inhibition.
MAO catalytic pathway and proposed inhibition.
HIF Prolyl Hydroxylases (PHDs)
PHDs are oxygen-sensing enzymes that regulate the stability of Hypoxia-Inducible Factor alpha (HIF-α).[12][13] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-α, leading to its degradation. Inhibition of PHDs stabilizes HIF-α, promoting the expression of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[12][13] PHD inhibitors are in clinical development for the treatment of anemia associated with chronic kidney disease.[8][13] The core structure of Methyl 5-(hydroxymethyl)nicotinate shares some features with known PHD inhibitors, suggesting it could chelate the active site iron and inhibit enzyme activity.
HIF-α regulation and proposed PHD inhibition.
Experimental Protocols
Detailed protocols for assaying the inhibitory activity of Methyl 5-(hydroxymethyl)nicotinate against the target enzymes are provided below.
General Assay Workflow
The general workflow for screening the inhibitory potential of the test compound involves a series of steps from reagent preparation to data analysis.
General experimental workflow for enzyme inhibition assays.
Protocol 1: NNMT Inhibition Assay
This protocol is based on a commercially available bioluminescent assay that measures the formation of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction.[7][9]
Materials:
Recombinant human NNMT
S-adenosyl-L-methionine (SAM)
Nicotinamide
Methyl 5-(hydroxymethyl)nicotinate
SAH detection reagent (e.g., MTase-Glo™)
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)
White, opaque 96-well plates
Procedure:
Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate in DMSO.
Create a serial dilution of the inhibitor in assay buffer.
In a 96-well plate, add 5 µL of the inhibitor dilution or vehicle control (DMSO in assay buffer).
Add 10 µL of NNMT enzyme solution to each well.
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding a 10 µL mixture of SAM and nicotinamide.
Incubate for 60 minutes at 37°C.
Add 25 µL of the SAH detection reagent.
Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.
Protocol 2: MAO-A and MAO-B Inhibition Assay
This protocol utilizes a fluorometric assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed deamination of a substrate like p-tyramine.[6][10]
Materials:
Recombinant human MAO-A and MAO-B
p-Tyramine (substrate)
Horseradish peroxidase (HRP)
Amplex Red (or similar fluorogenic probe)
Methyl 5-(hydroxymethyl)nicotinate
Known inhibitors for controls (Clorgyline for MAO-A, Pargyline for MAO-B)
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Black, clear-bottom 96-well plates
Procedure:
Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate in DMSO.
Create a serial dilution of the inhibitor in assay buffer.
In separate 96-well plates for MAO-A and MAO-B, add 20 µL of the inhibitor dilution, control inhibitor, or vehicle control.
Add 30 µL of the respective MAO enzyme solution to each well.
Incubate for 10 minutes at 37°C.
Prepare a reaction mixture containing p-tyramine, HRP, and Amplex Red in assay buffer.
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
Incubate for 30 minutes at 37°C, protected from light.
Measure fluorescence with an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
Protocol 3: PHD2 Inhibition Assay
This protocol describes a biochemical assay to measure the inhibition of PHD2, a key isoform of prolyl hydroxylase.[12][14] The assay quantifies the hydroxylation of a HIF-1α peptide substrate.
Materials:
Recombinant human PHD2
HIF-1α peptide substrate
2-Oxoglutarate (2-OG)
Ascorbate
Fe(II)
Methyl 5-(hydroxymethyl)nicotinate
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
Detection system (e.g., antibody-based detection like AlphaScreen or mass spectrometry)
Procedure:
Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate in DMSO.
Create a serial dilution of the inhibitor in assay buffer.
In a suitable microplate, add 5 µL of the inhibitor dilution or vehicle control.
Add 10 µL of a solution containing PHD2, HIF-1α peptide, ascorbate, and Fe(II).
Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 5 µL of 2-OG.
Incubate for 60 minutes at room temperature.
Stop the reaction (e.g., by adding EDTA).
Quantify the hydroxylated HIF-1α peptide using the chosen detection method.
Data Presentation
The inhibitory activity of Methyl 5-(hydroxymethyl)nicotinate is quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme. The results are summarized in the tables below.
Table 1: Inhibitory Activity against Nicotinamide N-methyltransferase (NNMT)
Compound
Target Enzyme
IC50 (µM)
Methyl 5-(hydroxymethyl)nicotinate
Human NNMT
15.2 ± 1.8
Sinefungin (Control)
Human NNMT
2.5 ± 0.3
Table 2: Inhibitory Activity against Monoamine Oxidases (MAO)
Compound
Target Enzyme
IC50 (µM)
Methyl 5-(hydroxymethyl)nicotinate
Human MAO-A
45.7 ± 5.1
Human MAO-B
> 100
Clorgyline (Control)
Human MAO-A
0.01 ± 0.002
Pargyline (Control)
Human MAO-B
0.4 ± 0.05
Table 3: Inhibitory Activity against HIF Prolyl Hydroxylase 2 (PHD2)
Compound
Target Enzyme
IC50 (µM)
Methyl 5-(hydroxymethyl)nicotinate
Human PHD2
8.9 ± 1.1
Molidustat (Control)
Human PHD2
0.007 ± 0.001
Conclusion
The presented protocols provide a framework for evaluating the inhibitory effects of Methyl 5-(hydroxymethyl)nicotinate on NNMT, MAO-A/B, and PHD2. The hypothetical data suggest that Methyl 5-(hydroxymethyl)nicotinate exhibits moderate inhibitory activity against NNMT and PHD2, with weaker activity against MAO-A and no significant inhibition of MAO-B at the tested concentrations. These findings warrant further investigation into the mechanism of inhibition and the potential for structure-activity relationship studies to optimize the potency and selectivity of this compound scaffold for therapeutic applications.
Application Notes and Protocols for Fluorescent Labeling of Methyl 5-(hydroxymethyl)nicotinate for Imaging
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide to the fluorescent labeling of Methyl 5-(hydroxymethyl)nicotinate, a crucial step for its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the fluorescent labeling of Methyl 5-(hydroxymethyl)nicotinate, a crucial step for its visualization and tracking in biological systems. Fluorescent labeling enables the study of the molecule's distribution, cellular uptake, and interaction with its targets, which is invaluable in drug discovery and development.[1][] Due to the chemical structure of Methyl 5-(hydroxymethyl)nicotinate, which possesses a primary alcohol as the most feasible site for modification, a two-step labeling strategy employing click chemistry is recommended. This method offers high specificity and efficiency, ensuring the integrity of the parent molecule.[3]
This document outlines two primary pathways for labeling:
Azide Modification Pathway: Conversion of the hydroxyl group to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized fluorescent dye.
Alkyne Modification Pathway: Conversion of the hydroxyl group to an alkyne, followed by a CuAAC reaction with an azide-functionalized fluorescent dye.
Detailed experimental protocols for the synthesis of the modified Methyl 5-(hydroxymethyl)nicotinate, the click chemistry reaction, and subsequent cellular imaging are provided.
Data Presentation: Photophysical Properties of Commercially Available Fluorescent Dyes
The choice of fluorophore is critical for successful imaging experiments and should be based on the available excitation sources and emission filters of the fluorescence microscope. Below is a summary of commercially available azide and alkyne-functionalized fluorescent dyes suitable for click chemistry.
Protocol 1: Synthesis of Azido-Modified Methyl 5-(hydroxymethyl)nicotinate
This protocol describes a two-step process to convert the primary alcohol of Methyl 5-(hydroxymethyl)nicotinate into an azide group via a tosylate intermediate.
Materials:
Methyl 5-(hydroxymethyl)nicotinate
p-Toluenesulfonyl chloride (TsCl)
Pyridine or Triethylamine
Dichloromethane (DCM), anhydrous
Sodium azide (NaN₃)
Dimethylformamide (DMF), anhydrous
Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Step 1: Tosylation of Methyl 5-(hydroxymethyl)nicotinate [12][13]
Dissolve Methyl 5-(hydroxymethyl)nicotinate (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Slowly add pyridine or triethylamine (1.5 eq.) to the solution.
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.
Stir the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Step 2: Azidation of the Tosylated Intermediate [13][14]
Dissolve the purified tosylated Methyl 5-(hydroxymethyl)nicotinate (1 eq.) in anhydrous DMF.
Add sodium azide (1.5 eq.) to the solution.
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield Methyl 5-(azidomethyl)nicotinate.
Protocol 2: Synthesis of Alkyne-Modified Methyl 5-(hydroxymethyl)nicotinate
This protocol details the synthesis of an alkyne-functionalized derivative using the Williamson ether synthesis.[15][16]
Materials:
Methyl 5-(hydroxymethyl)nicotinate
Sodium hydride (NaH, 60% dispersion in mineral oil)
Tetrahydrofuran (THF), anhydrous
Propargyl bromide (80% in toluene)
Saturated ammonium chloride solution
Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Procedure:
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of Methyl 5-(hydroxymethyl)nicotinate (1 eq.) in anhydrous THF dropwise at 0 °C.
Stir the mixture at 0 °C for 1-2 hours to form the alkoxide.
Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain Methyl 5-((prop-2-yn-1-yloxy)methyl)nicotinate.
Add sodium ascorbate (0.5 eq.) to initiate the reaction.
Vortex the mixture again and allow it to react at room temperature for 1-4 hours in the dark.
Monitor the reaction by LC-MS or TLC.
Upon completion, purify the fluorescently labeled product. For small molecules, purification can be achieved by reverse-phase HPLC or silica gel column chromatography.[17]
Protocol 4: Cellular Imaging with Fluorescently Labeled Methyl 5-(hydroxymethyl)nicotinate
This protocol provides a general guideline for imaging the cellular uptake and distribution of the fluorescently labeled molecule. Optimization of incubation time and concentration will be required for specific cell lines and experimental goals.
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
Fluorescence microscope with appropriate filter sets
Cell culture plates or chambered coverglass
Procedure:
Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chambered coverglass at an appropriate density to reach 50-70% confluency on the day of imaging.
Probe Incubation:
Prepare a stock solution of the fluorescently labeled Methyl 5-(hydroxymethyl)nicotinate in DMSO.
Dilute the stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).
Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.
Incubate the cells at 37 °C in a CO₂ incubator for the desired period (e.g., 30 minutes to 4 hours).
Washing:
Remove the probe-containing medium.
Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
Counterstaining (Optional):
If desired, incubate the cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL in imaging medium) for 10-15 minutes.
Wash the cells once more with imaging medium.
Imaging:
Add fresh, pre-warmed live-cell imaging medium to the cells.
Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.[18]
Acquire images using the appropriate filter sets for the chosen fluorophore and any counterstains. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[19]
Protocol 5: Cytotoxicity Assay
It is essential to assess the potential toxicity of the fluorescently labeled compound to ensure that the observed cellular effects are not due to the probe itself.
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
The following day, treat the cells with a range of concentrations of the fluorescently labeled compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubate the cells for a period relevant to the imaging experiments (e.g., 24 or 48 hours).
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Calculate cell viability as a percentage relative to the untreated control.
Mandatory Visualizations
Caption: Synthetic pathways for fluorescent labeling.
Technical Support Center: Purification of Methyl 5-(hydroxymethyl)nicotinate
Welcome to the technical support center for the purification of Methyl 5-(hydroxymethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Methyl 5-(hydroxymethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Methyl 5-(hydroxymethyl)nicotinate?
A1: The most common impurities typically arise from the synthesis process and potential degradation. These can include:
5-(hydroxymethyl)nicotinic acid: This is the product of hydrolysis of the methyl ester. This can occur if the compound is exposed to water, especially under acidic or basic conditions.
Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.
Over-oxidation byproducts: If the synthesis involves oxidation of a methyl group to a hydroxymethyl group, over-oxidation to a carboxylic acid can lead to the formation of di-acid impurities.
Positional isomers: Depending on the specificity of the synthetic route, other isomers of the nicotinate may be formed.
Q2: My purified Methyl 5-(hydroxymethyl)nicotinate shows a new, more polar spot on the TLC plate after storage. What could it be?
A2: The appearance of a new, more polar spot on a TLC plate after storage is a strong indication of product degradation. The most likely culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(hydroxymethyl)nicotinic acid. This degradation is accelerated by the presence of moisture and acidic or basic residues. To minimize this, ensure the purified compound is stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dry place.
Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: Co-elution of impurities is a common challenge in column chromatography. Here are a few strategies to improve separation:
Optimize the solvent system: A slight change in the polarity of the mobile phase can significantly affect the separation. Try a gradient elution or test different solvent combinations. For example, if you are using a petroleum ether/ethyl acetate system, you could try adding a small amount of a third solvent like dichloromethane or methanol to alter the selectivity.
Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. If you are using silica gel, switching to alumina or a bonded-phase silica (like diol or cyano) might provide the necessary difference in selectivity.
Recrystallization: If the impurity is present in a small amount, a carefully chosen recrystallization can be a highly effective final purification step.
Troubleshooting Guides
Issue 1: Low yield after column chromatography
Possible Cause
Troubleshooting Steps
Product is too polar and is retained on the column.
Gradually increase the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a moderately polar solvent (e.g., ethyl acetate). If the product does not elute, a more polar solvent like methanol can be added to the mobile phase.
Product is degrading on the silica gel.
Some compounds can be sensitive to the acidic nature of silica gel. In such cases, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase) before packing the column. Alternatively, using a less acidic stationary phase like alumina might be beneficial.
Improper column packing or running conditions.
Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a minimal amount of solvent. Running the column too fast can also lead to poor separation and broad peaks, resulting in mixed fractions and lower yields of pure product.
Issue 2: Product is not crystallizing during recrystallization
Possible Cause
Troubleshooting Steps
The chosen solvent is too good a solvent for the compound.
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains in solution even at low temperatures, the solvent is too good. Try a less polar solvent or a solvent mixture.
The solution is not saturated.
If the concentration of the compound in the solvent is too low, it may not reach the point of supersaturation needed for crystallization upon cooling. Try to evaporate some of the solvent to increase the concentration.
Presence of impurities inhibiting crystallization.
Oily impurities can sometimes prevent crystallization. If the product oils out, try to redissolve it in a small amount of hot solvent and then cool it very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also a very effective method.
Cooling the solution too quickly.
Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.
Data Presentation
Table 1: Comparison of Purification Techniques for Methyl 5-(hydroxymethyl)nicotinate (Hypothetical Data)
Purification Method
Mobile Phase / Solvent
Typical Purity (by HPLC)
Typical Yield
Notes
Silica Gel Column Chromatography
Petroleum Ether / Ethyl Acetate (1:1 to 1:2)
> 98%
70-85%
Good for removing less polar and some moderately polar impurities.
Silica Gel Column Chromatography
Dichloromethane / Methanol (98:2 to 95:5)
> 99%
65-80%
Effective for more polar impurities, but care must be taken to avoid product tailing.
Recrystallization
Ethyl Acetate / Hexane
> 99.5%
50-70% (after chromatography)
Excellent for final polishing to high purity. The ratio of solvents needs to be carefully optimized.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Preparation of the Column:
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., Petroleum Ether/Ethyl Acetate 1:1).
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
Drain the excess solvent until the solvent level is just above the silica gel bed.
Sample Loading:
Dissolve the crude Methyl 5-(hydroxymethyl)nicotinate in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
Carefully apply the sample solution to the top of the silica gel bed.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase.
Collect fractions in test tubes or flasks.
Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable mobile phase and visualize the spots under a UV lamp (254 nm).
Isolation of the Product:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator to obtain the purified Methyl 5-(hydroxymethyl)nicotinate.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 260 nm.
Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL).
Visualizations
Caption: Workflow for the purification and analysis of Methyl 5-(hydroxymethyl)nicotinate.
Caption: Primary degradation pathway of Methyl 5-(hydroxymethyl)nicotinate.
Optimization
Technical Support Center: Stability of Methyl 5-(hydroxymethyl)nicotinate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 5-(hydroxymethyl)nicotinate in solution. The information is presented in a questi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 5-(hydroxymethyl)nicotinate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Methyl 5-(hydroxymethyl)nicotinate in an aqueous solution?
A1: While specific degradation pathways for Methyl 5-(hydroxymethyl)nicotinate are not extensively documented in publicly available literature, the primary degradation pathway is anticipated to be the hydrolysis of the methyl ester bond. This reaction would yield 5-(hydroxymethyl)nicotinic acid and methanol. This is consistent with the known degradation of other nicotinic acid esters, such as methyl nicotinate and myristyl nicotinate.[1][2][3][4] This hydrolysis can be catalyzed by both acidic and basic conditions.[1][2]
Q2: How stable is Methyl 5-(hydroxymethyl)nicotinate in a typical aqueous solution?
Q3: What factors can accelerate the degradation of Methyl 5-(hydroxymethyl)nicotinate in solution?
A3: Several factors can increase the rate of hydrolysis and impact the overall stability of Methyl 5-(hydroxymethyl)nicotinate in aqueous solutions. The most significant factors include:
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation of nicotinic acid esters.[1][2] For optimal stability, a slightly acidic to neutral pH is generally recommended.[2]
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1]
Presence of Catalysts: Certain enzymes, such as esterases, can significantly increase the rate of ester cleavage.[1] The presence of some buffer salts, like carbonate or borate buffers, may also catalyze hydrolysis.[2]
Q4: What are the recommended storage conditions for solutions of Methyl 5-(hydroxymethyl)nicotinate?
A4: To maximize stability, aqueous solutions of Methyl 5-(hydroxymethyl)nicotinate should be stored at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution at -20°C or below is advisable. The solid form of the compound should be stored in a tightly closed container in a dry place.[5][6][7]
Troubleshooting Guide
Issue
Possible Causes
Recommended Solutions
Rapid loss of compound potency in solution.
Incorrect pH: The solution's pH may be in a range that promotes rapid hydrolysis (alkaline or strongly acidic).
Measure the pH of your solution. Adjust to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system like a phosphate buffer.[2]
Elevated Storage Temperature: Storing the solution at room temperature or higher will accelerate degradation.[1]
Always store aqueous solutions at refrigerated temperatures (2-8°C). For long-term storage, consider aliquoting and freezing at -20°C.
Contamination: Microbial or chemical contaminants could be catalyzing the degradation.
Use sterile solvents and containers for solution preparation. Filter-sterilize the final solution if appropriate for your application.
Appearance of a new peak in HPLC analysis corresponding to 5-(hydroxymethyl)nicotinic acid.
Hydrolysis: This is the expected degradation product.
This confirms that hydrolysis is occurring. To minimize further degradation, implement the storage and pH recommendations above.
Physical changes in the solution (e.g., precipitation).
Solubility Issues: The degradation product, 5-(hydroxymethyl)nicotinic acid, may have different solubility characteristics than the parent ester.
Confirm the solubility of both the parent compound and its potential degradants in your chosen solvent system. You may need to adjust the solvent composition or concentration.
Protocol 1: HPLC Method for Stability Analysis of Methyl 5-(hydroxymethyl)nicotinate
This protocol is adapted from methods used for other nicotinic acid esters.[4][8]
Instrumentation: A standard HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v). The exact ratio may need to be optimized.
Flow Rate: 1.0 - 1.5 mL/min.
Detection Wavelength: 263 nm.
Injection Volume: 20 µL.
Standard Preparation: Prepare stock solutions of Methyl 5-(hydroxymethyl)nicotinate and its potential primary degradant, 5-(hydroxymethyl)nicotinic acid, in the mobile phase. Create a series of dilutions to generate a calibration curve.
Sample Preparation: Dilute the sample solution to be analyzed with the mobile phase to a concentration within the linear range of the calibration curve.
Analysis: Inject the standards and samples. The retention time for Methyl 5-(hydroxymethyl)nicotinate is expected to be longer than that of the more polar 5-(hydroxymethyl)nicotinic acid.
Quantification: Determine the concentration of the parent compound and the degradant in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at room temperature for a defined period (e.g., 4 hours). Note that base-catalyzed hydrolysis is typically faster.
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) at room temperature for 24 hours.[9]
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period (e.g., 48 hours).[9] Dissolve the stressed solid in a suitable solvent for analysis.
Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1) to identify and quantify the degradation products.
Visualizations
Caption: Anticipated primary degradation pathway via hydrolysis.
Caption: Workflow for assessing the stability of a compound in solution.
Overcoming poor solubility of Methyl 5-(hydroxymethyl)nicotinate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solub...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Methyl 5-(hydroxymethyl)nicotinate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 5-(hydroxymethyl)nicotinate and why is its solubility a concern?
Methyl 5-(hydroxymethyl)nicotinate is a pyridinecarboxylic acid derivative, a class of compounds with known biological activities. Like many organic molecules used in drug discovery, it can exhibit poor aqueous solubility. This is a significant concern because undissolved compound in an assay can lead to inaccurate and unreliable results, including underestimation of potency and high variability. For a compound to interact with its biological target in an assay, it must be fully dissolved in the assay buffer.
Q2: What are the initial steps to dissolve Methyl 5-(hydroxymethyl)nicotinate for an assay?
A common starting point for dissolving compounds with low aqueous solubility is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used initial solvent due to its ability to dissolve a broad range of organic compounds.
Q3: I am observing precipitation when I dilute my DMSO stock of Methyl 5-(hydroxymethyl)nicotinate into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue. Here are several troubleshooting steps you can take:
Lower the final concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit. Try testing a lower concentration range.
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. It is also crucial to ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can trigger precipitation.
Adjust the pH of the assay buffer: The pyridine ring in Methyl 5-(hydroxymethyl)nicotinate is basic. Lowering the pH of the buffer (making it more acidic) can protonate the pyridine nitrogen, forming a more soluble salt.
Use a co-solvent: Including a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.
Q4: Can I use sonication or heating to help dissolve the compound?
Yes, both sonication and gentle heating can be used to aid dissolution, particularly if you observe visible precipitate after dilution. However, it is critical to ensure that these methods do not degrade the compound or affect the stability of other assay components. If you use heat, allow the solution to return to the assay temperature before use.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with Methyl 5-(hydroxymethyl)nicotinate in your experiments.
Problem: Compound precipitates out of solution.
Observation
Potential Cause
Suggested Solution
Precipitation upon adding DMSO stock to aqueous buffer.
The compound's concentration exceeds its aqueous solubility limit.
1. Decrease the final assay concentration.2. Perform serial dilutions.3. Increase the percentage of DMSO in the final assay volume (ensure assay tolerance).4. Briefly sonicate the solution after dilution.
The solution is cloudy or contains visible particles.
Incomplete dissolution or presence of insoluble impurities.
1. Use a vortex mixer for vigorous mixing.2. Gently warm the solution while stirring.3. Filter the final solution through a 0.22 µm syringe filter.
The compound dissolves initially but precipitates over time.
The solution is supersaturated and thermodynamically unstable.
1. Prepare fresh dilutions immediately before use.2. Consider using a stabilizing agent like a surfactant or cyclodextrin.
Predicted Solubility of Methyl 5-(hydroxymethyl)nicotinate
While experimental quantitative solubility data for Methyl 5-(hydroxymethyl)nicotinate is limited, the following table provides predicted solubility and recommendations based on the properties of structurally similar nicotinic acid derivatives.
Solvent
Predicted Solubility
Recommendation for Use in Assays
Water
Poor to Moderate
Direct dissolution in aqueous buffers is likely to be challenging at higher concentrations. pH adjustment to the acidic range is recommended.
Ethanol
Good
Can be used as a primary solvent for a stock solution or as a co-solvent in the final assay buffer.
Dimethyl Sulfoxide (DMSO)
High
Recommended for preparing high-concentration stock solutions.
Phosphate-Buffered Saline (PBS) pH 7.4
Poor
Expect low solubility. pH adjustment or the use of solubilizing excipients is likely necessary.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Weigh out the desired amount of Methyl 5-(hydroxymethyl)nicotinate powder using an analytical balance.
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using pH Adjustment
Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate in a suitable organic solvent (e.g., DMSO or ethanol).
Prepare your desired aqueous assay buffer.
While stirring the assay buffer, slowly add the required volume of the compound's stock solution.
If precipitation is observed, add a small amount of a dilute acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH of the final solution.
Monitor the dissolution of the precipitate. Aim for the lowest pH that achieves complete dissolution while being compatible with your assay system.
Verify the final pH of your solution.
Protocol 3: Use of Co-solvents
Prepare a concentrated stock solution of Methyl 5-(hydroxymethyl)nicotinate in 100% DMSO.
Determine the tolerance of your assay system to various co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol).
Prepare an intermediate dilution of your compound in the chosen co-solvent.
Add the intermediate dilution to your aqueous assay buffer to reach the final desired concentration. The final concentration of the co-solvent should be kept as low as possible while maintaining the solubility of the compound.
Visualizations
Optimization
Optimizing reaction conditions for Methyl 5-(hydroxymethyl)nicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Methyl 5-(hydroxyme...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Methyl 5-(hydroxymethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare Methyl 5-(hydroxymethyl)nicotinate?
A1: The synthesis of Methyl 5-(hydroxymethyl)nicotinate can be approached through two primary strategies:
Esterification of 5-(hydroxymethyl)nicotinic acid: This is a direct approach where the carboxylic acid is converted to its methyl ester, typically through Fischer esterification using methanol in the presence of an acid catalyst like sulfuric acid.
Reduction of a diester precursor: This involves the selective reduction of the methyl ester at the 5-position of a dimethyl 3,5-pyridinedicarboxylate. This method requires careful control of reagents to avoid over-reduction.
A common and straightforward method involves the esterification of nicotinic acid to methyl nicotinate, followed by reduction of the ester to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.[1]
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored using chromatographic techniques:
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to track the consumption of the starting carboxylic acid and the formation of the methyl ester product. A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether.[2][3]
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the purity of the product and identify any side products.[2]
Q3: What are the typical reaction conditions for the reduction of the methyl ester to the hydroxymethyl group?
A3: The reduction of a methyl nicotinate derivative to the corresponding alcohol can be achieved using sodium borohydride (NaBH4) in methanol (MeOH).[1] This system is considered mild and selective. The reaction is typically carried out in a solvent like THF at reflux.[1]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Q: My Fischer esterification of 5-(hydroxymethyl)nicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification can be attributed to several factors. The reaction is an equilibrium process, so driving it towards the product side is crucial.[2]
Possible Cause
Recommended Solution
Incomplete Reaction
The Fischer esterification is equilibrium-limited. Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms, for instance, by using a Dean-Stark apparatus.[2]
Insufficient Catalyst
Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid, is used. The catalyst protonates the carbonyl group, making it more susceptible to nucleophilic attack by methanol.[2]
Suboptimal Reaction Time and Temperature
Monitor the reaction by TLC to determine the optimal reaction time.[2] The reaction should be conducted at the reflux temperature of methanol to ensure a reasonable reaction rate.[4][5]
Product Loss During Workup
During neutralization with a base (e.g., saturated sodium bicarbonate solution), carefully adjust the pH to be slightly basic (pH 7-10) to maximize the recovery of the ester in the organic phase.[4] Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery.[4]
Issue 2: Incomplete Reduction or Over-reduction
Q: During the reduction step, I'm observing either unreacted starting material or the formation of byproducts. How can I optimize the reduction?
A: Achieving selective reduction requires careful control of the reaction conditions.
Possible Cause
Recommended Solution
Low Reactivity of Reducing Agent
While NaBH4 in methanol is generally effective for reducing esters to alcohols, the reactivity can sometimes be insufficient.[1] The addition of additives like iodine to NaBH4 in THF can enhance its reducing power.[1]
Over-reduction
Over-reduction can occur with more potent reducing agents or prolonged reaction times. Stick to milder reagents like NaBH4 and monitor the reaction progress closely by TLC.
Reaction Temperature
Ensure the reaction is carried out at an appropriate temperature. For NaBH4 reductions, refluxing in THF is a common condition.[1]
Issue 3: Difficulty in Product Purification
Q: I am having trouble obtaining a pure product after the synthesis. What are the recommended purification methods?
A: Effective purification is essential to obtain high-purity Methyl 5-(hydroxymethyl)nicotinate.
Purification Method
Description
Column Chromatography
Silica gel column chromatography is a highly effective method for purifying the final product from unreacted starting materials and byproducts.[3][6] A common eluent system is a gradient of ethyl acetate in petroleum ether or dichloromethane in methanol.[6]
Recrystallization
If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.[7]
Extraction
A proper aqueous workup is crucial. After neutralization of the reaction mixture, extract the product into an organic solvent like ethyl acetate.[4] Washing the organic layer with brine can help remove water-soluble impurities.[6]
Experimental Protocols
Protocol 1: Fischer Esterification of 5-(hydroxymethyl)nicotinic acid
Materials:
5-(hydroxymethyl)nicotinic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 5-(hydroxymethyl)nicotinic acid in a large excess of methanol.
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is between 7 and 10.[4]
Extract the aqueous layer multiple times with ethyl acetate.[4]
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography.
Protocol 2: Reduction of Methyl Nicotinate to 3-Pyridyl Methanol (Adapted for Methyl 5-(hydroxymethyl)nicotinate)
This protocol outlines the reduction of an ester to an alcohol, which is the key transformation for the second step in a two-step synthesis from a nicotinate precursor.[1]
Materials:
Methyl nicotinate derivative
Sodium Borohydride (NaBH₄)
Methanol (MeOH)
Tetrahydrofuran (THF)
Chloroform
Procedure:
Dissolve the methyl nicotinate derivative in THF in a round-bottom flask.
Add a solution of sodium borohydride in methanol to the flask.
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
After the reaction is complete, cool the mixture and neutralize it carefully.
Extract the product with chloroform.
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by a suitable method, such as column chromatography.
Data Presentation
Table 1: Comparison of Esterification Reaction Conditions
Technical Support Center: Synthesis of Methyl 5-(hydroxymethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Methyl 5-(hydroxymethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Methyl 5-(hydroxymethyl)nicotinate?
A1: The synthesis of Methyl 5-(hydroxymethyl)nicotinate typically involves a multi-step process starting from precursors like 3,5-lutidine or a substituted nicotinic acid. A common approach involves the oxidation of one methyl group of 3,5-lutidine to a carboxylic acid, followed by esterification, and subsequent selective modification of the second methyl group to a hydroxymethyl group. Another route could involve the reduction of a dicarboxylate precursor, such as Dimethyl 3,3′-Bipyridine-5,5′-dicarboxylate.
Q2: What is a common impurity in the starting material that can lead to side products?
A2: A frequent impurity in nicotinic acid derivatives prepared by oxidation of dialkylpyridines is the corresponding dicarboxylic acid. For instance, in the synthesis of 5-methylnicotinic acid from 3,5-lutidine, over-oxidation can lead to the formation of 3,5-pyridinedicarboxylic acid.[1] This di-acid can then be esterified to form a diester byproduct, which may be difficult to separate from the desired monoester product.
Q3: Can the pyridine nitrogen undergo methylation during the esterification step?
A3: While N-methylation of pyridines is a known reaction, it is not a commonly reported side reaction during Fischer esterification under acidic conditions. The strong acid catalyst protonates the pyridine nitrogen, deactivating it towards electrophilic attack. However, if strong methylating agents like dimethyl sulfate are used, N-methylation can become a significant side reaction if conditions are not carefully controlled.[2]
Q4: Is decarboxylation a potential side reaction during this synthesis?
A4: Yes, decarboxylation of nicotinic acids can occur at elevated temperatures. During prolonged heating under strongly acidic conditions, such as in Fischer esterification, there is a risk of decarboxylating the nicotinic acid starting material.[2] This would lead to the formation of a pyridine derivative lacking the desired carboxylate group, thus reducing the overall yield.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Potential Cause
Troubleshooting/Optimization Strategy
Incomplete Esterification
- Use a large excess of methanol to drive the equilibrium towards the product. - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Ensure the acid catalyst (e.g., H₂SO₄) is active and used in a sufficient amount.[2]
Decarboxylation
- Reduce the reaction temperature. - Shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.[2]
Side Reactions During Oxidation
- Carefully control the stoichiometry of the oxidizing agent (e.g., potassium permanganate) to avoid over-oxidation to the di-acid.[1]
Product Loss During Workup/Purification
- Optimize the pH adjustment during extraction to ensure the product is in the organic phase. - Use appropriate column chromatography conditions (e.g., silica gel with a suitable solvent system like DCM/MeOH or PE/EA) for purification.[3]
Issue 2: Presence of a Diester Impurity
Potential Cause
Troubleshooting/Optimization Strategy
Contaminated Starting Material
- Purify the nicotinic acid starting material by recrystallization before esterification to remove any di-acid impurity.[2]
Separation Difficulty
- If the diester is formed, it can be separated from the desired monoester product by careful column chromatography or fractional distillation.[2]
Issue 3: Unexpected Reduction Products
In syntheses involving the reduction of a dicarboxylate precursor using reagents like sodium borohydride, unexpected cyclized products can sometimes form. The reduction of aromatic esters can be complex and may lead to unanticipated intramolecular reactions.[4]
Potential Cause
Troubleshooting/Optimization Strategy
Harsh Reducing Conditions
- Use a milder reducing agent or less forcing reaction conditions (e.g., lower temperature).
Substrate Reactivity
- Protect other reactive functional groups in the molecule before carrying out the reduction.
Experimental Protocols
Protocol 1: Fischer Esterification of 5-(hydroxymethyl)nicotinic acid
Suspend 5-(hydroxymethyl)nicotinic acid in methanol (e.g., 10-20 mL per gram of acid).
Cool the mixture in an ice bath.
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.[3][5]
Protocol 2: Purification by Silica Gel Column Chromatography
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of petroleum ether and ethyl acetate or dichloromethane and methanol).
Pack a glass column with the silica gel slurry.
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent to obtain the purified Methyl 5-(hydroxymethyl)nicotinate.[3]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common chal...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and sources of inconsistent results when working with chemical compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of our compound between experiments. What are the likely causes?
A1: High variability in IC50 values often stems from issues related to the compound's physicochemical properties and the experimental setup. The most common culprits are poor aqueous solubility and compound aggregation.[1][2][3][4] When a compound is diluted from a DMSO stock into an aqueous assay buffer, it can precipitate if its solubility limit is exceeded.[3] This leads to an inconsistent and lower-than-expected effective concentration of the compound in the assay, resulting in variable IC50 values.[1][3]
Troubleshooting Steps:
Assess Solubility: Visually inspect your final assay solution for any signs of precipitation, such as cloudiness or particulates.[2]
Optimize Dissolution: Ensure your DMSO stock is fully dissolved before diluting it into the aqueous buffer. When diluting, add the stock solution to the buffer while vortexing to promote rapid mixing.[2]
Test for Aggregation: Compound aggregation can lead to non-specific inhibition and is a common source of assay interference.[5][6][7]
Q2: Our compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason for this discrepancy?
A2: This is a frequent observation in drug discovery and can be attributed to several factors that are present in a cellular environment but not in a purified biochemical system.[3]
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
Metabolic Instability: Cells can metabolize the compound into an inactive form.[3]
Efflux Pump Activity: The compound might be actively transported out of the cells by efflux pumps.[3]
Protein Binding: The compound can bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS), which reduces the free concentration of the compound available to interact with the target.[3]
Q3: We are observing high background or non-specific effects in our cell-based assays. How can we address this?
A3: High background can mask the true activity of your compound and can arise from the compound itself, the detection reagents, or the cell model.[8]
Compound Interference: The compound may possess intrinsic properties that interfere with the assay readout. For example, fluorescent compounds can interfere with fluorescence-based assays.[3] It is crucial to run controls with the compound in the absence of cells or key reagents to assess for any direct interference.
Cytotoxicity: At higher concentrations, the compound may be causing general cytotoxicity, which can be misinterpreted as a specific effect.[3] It's important to determine the compound's cytotoxic profile using a cell viability assay.
Insufficient Washing or Blocking: In assays like ELISA or Western blot, inadequate washing or blocking can lead to high background signals.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Replicates and Poor Reproducibility
High variability between replicates is a common problem that can often be traced back to issues with compound solubility, pipetting accuracy, or inconsistent cell handling.[11][12]
Potential Cause
Recommended Solution
Compound Precipitation
Visually inspect for precipitates. Determine the kinetic solubility of the compound in your assay buffer. Consider reducing the final assay concentration or the percentage of organic solvent.[2][13]
Pipetting Inaccuracy
Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents whenever possible to minimize pipetting errors between wells.[12][14][15]
Inconsistent Cell Seeding
Ensure cells are evenly suspended before seeding. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[16]
Edge Effects in Plates
Avoid using the outer wells of the plate, as they are more prone to evaporation. Ensure proper humidification during incubation.
Issue 2: Weak or No Signal When a Signal is Expected
A lack of signal can be frustrating, but a systematic approach can often identify the root cause.[9][10]
Potential Cause
Recommended Solution
Inactive Reagents
Check the expiration dates of all reagents. Ensure antibodies and enzymes have been stored correctly and have not undergone multiple freeze-thaw cycles.[17][18][19] Run positive controls to verify reagent activity.[20]
Suboptimal Assay Conditions
Verify that the incubation times, temperatures, and buffer conditions (e.g., pH) are optimal for the assay.[14][21]
Low Analyte Concentration
The concentration of the target analyte in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method.
Incorrect Wavelength/Filter
Double-check that the plate reader settings match the requirements of the assay chemistry.[14][21]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of a compound in an aqueous buffer.
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
Serially dilute the compound in DMSO to create a range of concentrations.
Add the DMSO stock solutions to the aqueous assay buffer (e.g., PBS) to a final DMSO concentration of 1-2%. It is crucial to add the DMSO to the buffer and mix immediately.
Incubate the samples at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
Measure the turbidity of the samples using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader.
The kinetic solubility limit is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Cell Viability Assay (MTS/WST-1)
This protocol is used to assess the cytotoxic effects of a compound on a cell line.[13][22]
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
Prepare serial dilutions of the compound in the cell culture medium.
Treat the cells with the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS, 450 nm for WST-1).[23]
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: A typical experimental workflow for a cell-based viability assay.
Technical Support Center: Scaling Up the Synthesis of Methyl 5-(hydroxymethyl)nicotinate
Welcome to the technical support center for the synthesis of Methyl 5-(hydroxymethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges enco...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Methyl 5-(hydroxymethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of Methyl 5-(hydroxymethyl)nicotinate.
Issue 1: Low Yield in Fischer Esterification of 5-(hydroxymethyl)nicotinic acid (Route A)
Possible Cause
Recommended Solution
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.
To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent. Alternatively, remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene.
Insufficient Catalyst: Inadequate amounts of acid catalyst will result in slow or incomplete conversion.
Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is used. The catalyst protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity.
Side Reactions of the Hydroxymethyl Group: The acidic conditions can lead to side reactions such as etherification (formation of dimers or polymers) or dehydration.
Consider using milder reaction conditions, such as a solid acid catalyst, to minimize side reactions. Alternatively, a two-step approach via the acyl chloride can be employed, which often proceeds under milder conditions. Protection of the hydroxyl group as an acetate or silyl ether is another option, though this adds extra steps to the synthesis.
Product Loss During Workup: The product may be lost during neutralization and extraction steps.
Carefully adjust the pH during the workup to ensure the ester remains in the organic phase. Perform multiple extractions with a suitable solvent to maximize recovery.
Issue 2: Poor Selectivity in the Reduction of Dimethyl pyridine-3,5-dicarboxylate (Route B)
Possible Cause
Recommended Solution
Over-reduction: Both ester groups are reduced to the diol.
The choice of reducing agent and reaction conditions is critical. A combination of sodium borohydride (NaBH₄) and a Lewis acid, such as calcium chloride (CaCl₂), has been shown to selectively reduce one ester group in a similar system. Careful control of stoichiometry and temperature is crucial.
Incomplete Reaction: The reaction stops before significant conversion of the diester.
Ensure the reducing agent is of high quality and added in the correct stoichiometric amount. The reaction temperature may need to be optimized; some reductions require initial cooling followed by warming to room temperature.
Difficult to Separate Product from Starting Material and Byproduct: The final product, unreacted starting material, and the diol byproduct may have similar polarities.
Purification by column chromatography may be necessary. Careful selection of the eluent system is key to achieving good separation. Crystallization is another potential purification method to explore.
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Byproducts from Side Reactions: As mentioned above, various side reactions can lead to impurities.
Thermal Decomposition: The product may be sensitive to high temperatures during distillation.
Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable synthesis route for scaling up the production of Methyl 5-(hydroxymethyl)nicotinate?
A1: Both direct esterification of 5-(hydroxymethyl)nicotinic acid (Route A) and the selective reduction of dimethyl pyridine-3,5-dicarboxylate (Route B) are viable options for scale-up.
Route A (Fischer Esterification) is more atom-economical as it involves a single step from a readily available starting material. However, controlling side reactions involving the hydroxymethyl group under harsh acidic conditions can be a challenge at a larger scale.
Route B (Selective Reduction) offers a potentially more controlled synthesis, as the sensitive hydroxymethyl group is formed in the final step. The challenge here lies in achieving high selectivity during the reduction and the purification of the final product from the starting diester and the diol byproduct.
The choice of route will depend on the available equipment, cost of starting materials, and the desired purity of the final product.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: When working with reagents like thionyl chloride and concentrated sulfuric acid, it is crucial to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. The addition of strong acids should be done slowly and with cooling to control any exothermic reactions. When using sodium borohydride, be aware that it can react with water and alcohols to produce flammable hydrogen gas.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to separate the starting material, product, and any major byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of impurities.
Q4: What are the recommended purification methods for Methyl 5-(hydroxymethyl)nicotinate at a larger scale?
A4: For larger quantities, purification by column chromatography can be cumbersome. Crystallization is often a more practical method for large-scale purification. The choice of solvent for crystallization is critical and will need to be determined experimentally. Vacuum distillation can also be used if the product is thermally stable at the required temperature.
Experimental Protocols
Route A: Fischer Esterification of 5-(hydroxymethyl)nicotinic acid
This protocol describes the synthesis of Methyl 5-(hydroxymethyl)nicotinate via acid-catalyzed esterification.
Materials:
5-(hydroxymethyl)nicotinic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(hydroxymethyl)nicotinic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography or crystallization.
Route B: Selective Reduction of Dimethyl pyridine-3,5-dicarboxylate
This protocol is a two-step synthesis starting from pyridine-3,5-dicarboxylic acid.
Step 1: Synthesis of Dimethyl pyridine-3,5-dicarboxylate
Suspend pyridine-3,5-dicarboxylic acid in a large excess of methanol.
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂).
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.
Cool the reaction mixture and remove the solvent under reduced pressure.
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the diester.
Step 2: Selective Mono-reduction
Dissolve Dimethyl pyridine-3,5-dicarboxylate in a mixture of anhydrous Tetrahydrofuran (THF) and methanol.
Cool the solution in an ice bath and add calcium chloride (CaCl₂).
Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for several hours, monitoring the progress by TLC.
Once the reaction is complete, quench by the slow addition of water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to separate the desired mono-alcohol from unreacted starting material and the diol byproduct.
Data Presentation
Table 1: Comparison of Synthesis Routes
Parameter
Route A: Fischer Esterification
Route B: Selective Reduction
Starting Material
5-(hydroxymethyl)nicotinic acid
Pyridine-3,5-dicarboxylic acid
Number of Steps
1
2
Key Reagents
Methanol, H₂SO₄ or SOCl₂
Methanol, SOCl₂, NaBH₄, CaCl₂
Typical Yield
60-80%
50-70% (overall)
Key Challenges
Side reactions of the hydroxymethyl group, equilibrium limitations.
Selectivity of the reduction, purification from byproducts.
Scale-up Considerations
Heat management during acid addition, efficient water removal.
Precise temperature and stoichiometric control during reduction.
Mandatory Visualizations
Caption: Overview of the two primary synthesis routes for Methyl 5-(hydroxymethyl)nicotinate.
Caption: Decision tree for troubleshooting low yields in the Fischer esterification route.
Optimization
Preventing degradation of Methyl 5-(hydroxymethyl)nicotinate during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Methyl 5-(hydroxymethyl)nicotinate during storage. Frequently Asked Questi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Methyl 5-(hydroxymethyl)nicotinate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 5-(hydroxymethyl)nicotinate?
A1: To ensure long-term stability, Methyl 5-(hydroxymethyl)nicotinate should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, refrigeration at 2-8°C is recommended.
Q2: What are the primary degradation pathways for Methyl 5-(hydroxymethyl)nicotinate?
A2: The two main degradation pathways are hydrolysis and oxidation. The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, yielding 5-(hydroxymethyl)nicotinic acid and methanol. The hydroxymethyl group is also a potential site for oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.
Q3: How can I detect degradation in my sample?
A3: Degradation can be monitored analytically using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can separate the parent compound from its more polar degradation products. The appearance of new peaks or a decrease in the peak area of the main compound over time indicates degradation.
Q4: Is Methyl 5-(hydroxymethyl)nicotinate sensitive to light?
Q5: What is the expected shelf-life of Methyl 5-(hydroxymethyl)nicotinate?
A5: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, dry, dark), the compound is expected to be stable for an extended period. For the closely related compound, methyl nicotinate, the degradation rate in an aqueous solution at 4°C is approximately 0.5% per year.[1][2] Regular purity checks using HPLC are recommended for long-term storage.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Change in physical appearance (e.g., color change from white/pale yellow to brown)
Oxidation of the hydroxymethyl group or other oxidative processes.
Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed and protected from light.
Decreased pH of the sample in solution
Hydrolysis of the methyl ester to the acidic degradation product, 5-(hydroxymethyl)nicotinic acid.
Ensure the compound is stored in a dry environment. Use anhydrous solvents for preparing solutions and minimize their exposure to ambient moisture.
Precipitation or insolubility in a previously suitable solvent
Formation of degradation products with different solubility profiles.
Confirm the identity of the precipitate using analytical techniques. If degradation is confirmed, the sample should be discarded. To prevent this, adhere strictly to recommended storage conditions.
Inconsistent experimental results or loss of biological activity
Degradation of the compound leading to a lower concentration of the active molecule.
Check the purity of the sample using HPLC. If degradation is detected, use a fresh, pure batch of the compound for subsequent experiments.
Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for Methyl 5-(hydroxymethyl)nicotinate.
Caption: Primary degradation pathways of Methyl 5-(hydroxymethyl)nicotinate.
Experimental Protocols
Stability Testing of Methyl 5-(hydroxymethyl)nicotinate using HPLC
This protocol outlines a general method for assessing the stability of Methyl 5-(hydroxymethyl)nicotinate.
1. Instrumentation and Materials
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Methyl 5-(hydroxymethyl)nicotinate reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions
Parameter
Condition
Mobile Phase
Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak shape.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
265 nm
Injection Volume
10 µL
3. Procedure
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Create a working standard of approximately 50 µg/mL by diluting the stock solution.
Sample Preparation: Prepare a solution of the Methyl 5-(hydroxymethyl)nicotinate sample to be tested at the same concentration as the working standard using the mobile phase.
Analysis: Inject the working standard and the sample solution into the HPLC system.
Data Evaluation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of degradation can be calculated based on the relative peak areas.
Experimental Workflow for Stability Analysis
The following diagram illustrates the workflow for conducting a stability study.
Technical Support Center: Accurate Quantification of Methyl 5-(hydroxymethyl)nicotinate
Welcome to the technical support center for the method refinement and accurate quantification of Methyl 5-(hydroxymethyl)nicotinate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and deta...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the method refinement and accurate quantification of Methyl 5-(hydroxymethyl)nicotinate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
This section addresses common issues and questions that may arise during the analysis of Methyl 5-(hydroxymethyl)nicotinate.
Q1: Which analytical technique is most suitable for the quantification of Methyl 5-(hydroxymethyl)nicotinate?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of Methyl 5-(hydroxymethyl)nicotinate. The choice depends on the specific requirements of your analysis:
HPLC is well-suited for routine quality control, providing accurate quantification of the main component and non-volatile or thermally labile impurities.[1]
GC-MS is particularly effective for identifying and quantifying volatile and semi-volatile impurities.[1] However, the hydroxymethyl group can undergo condensation reactions during the high temperatures of the GC inlet, potentially leading to inaccurate results.[2][3] Derivatization may be necessary to improve accuracy.
Q2: I am observing a significant decrease in the concentration of my Methyl 5-(hydroxymethyl)nicotinate standard solution over a short period. What could be the cause?
A2: The decrease in concentration is likely due to the hydrolysis of the methyl ester group. While specific stability data for Methyl 5-(hydroxymethyl)nicotinate is limited, the related compound, methyl nicotinate, is known to hydrolyze to nicotinic acid in aqueous solutions.[4][5] The rate of this degradation is influenced by:
pH: Hydrolysis is catalyzed by both acidic and alkaline conditions.[6]
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]
Presence of Catalysts: Enzymes like esterases can increase the rate of degradation.[6]
Troubleshooting Steps:
pH Control: Maintain the pH of your solution in a slightly acidic range (e.g., pH 4-6) using a suitable buffer.
Temperature Control: Store solutions at refrigerated temperatures (e.g., 4°C).[4][5]
Aseptic Technique: Use sterile, high-purity water and reagents, and consider filtering the solution through a 0.22 µm filter to prevent microbial contamination.[6]
Q3: I am seeing an unexpected peak in my chromatogram. How can I identify it?
A3: The unexpected peak is likely a degradation product or an impurity.
Hydrolysis Product: The most probable degradation product is 5-(hydroxymethyl)nicotinic acid, formed from the hydrolysis of the methyl ester.
Other Impurities: Other potential impurities could include positional isomers (e.g., methyl 6-(hydroxymethyl)nicotinate), or byproducts from the synthesis process.[7][8]
Identification Strategy:
Mass Spectrometry (MS): If using LC-MS or GC-MS, the mass spectrum of the unknown peak can provide its molecular weight, aiding in identification.
Reference Standards: Inject a reference standard of the suspected impurity (e.g., 5-(hydroxymethyl)nicotinic acid) to see if the retention times match.
Forced Degradation: Subject a sample of Methyl 5-(hydroxymethyl)nicotinate to forced degradation (e.g., by adjusting the pH to be acidic or basic and gently heating). The peak that increases in size is likely the degradation product.
Q4: My quantification results using GC-MS are inconsistent and lower than expected. What could be the issue?
A4: The hydroxymethyl group in your analyte is likely causing issues during GC analysis. The high temperatures of the GC inlet can lead to on-column degradation or condensation reactions, resulting in lower recovery and poor reproducibility.[2][3][9]
Troubleshooting and Optimization:
Derivatization: Convert the polar hydroxymethyl group into a less polar, more thermally stable group (e.g., by silylation) before GC analysis. This can significantly improve peak shape and accuracy.
Lower Inlet Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.
Use of a More Inert Liner: Employ a deactivated or inert GC inlet liner to minimize active sites that can promote degradation.
Alternative Technique: If derivatization is not feasible or does not resolve the issue, consider using HPLC as an alternative quantification method.
Quantitative Data Summary
While specific quantitative data for Methyl 5-(hydroxymethyl)nicotinate is not widely available in the provided search results, the following table summarizes typical specifications for a related compound, Methyl Nicotinate, which can serve as a starting point for setting acceptance criteria.
Table 1: Representative Analytical Specifications for Methyl Nicotinate [7]
Parameter
Specification
Analytical Method
Assay
98.0% - 100.5%
GC or HPLC
Water Content
≤ 0.3% w/w
Karl Fischer
Residual Methanol
≤ 0.05% w/w
GC
Nicotinic Acid
≤ 0.20% w/w
HPLC
Positional Isomers
≤ 0.10% w/w each
GC or HPLC
Total Related Impurities
≤ 0.50% w/w
GC or HPLC
Experimental Protocols
The following are detailed, representative methodologies for the analysis of Methyl 5-(hydroxymethyl)nicotinate using HPLC and GC-MS. These may require optimization for specific samples and instrumentation.
Protocol 1: HPLC-UV Method for Quantification
This method is suitable for the quantification of Methyl 5-(hydroxymethyl)nicotinate and the detection of non-volatile impurities.
1. Instrumentation and Conditions:
Parameter
Value
HPLC System
Agilent 1290 UPLC or equivalent
Column
Agilent Eclipse Plus C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
15-35% B over 4 min, then 35-40% B over 5 min
Flow Rate
0.3 mL/min
Column Temperature
30°C
Detection Wavelength
263 nm
Injection Volume
5 µL
2. Sample Preparation:
Standard Solution: Prepare a stock solution of Methyl 5-(hydroxymethyl)nicotinate reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
Sample Solution: Accurately weigh about 25 mg of the Methyl 5-(hydroxymethyl)nicotinate sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
3. Analysis:
Inject the standard and sample solutions and record the chromatograms.
Quantify the amount of Methyl 5-(hydroxymethyl)nicotinate in the sample by comparing the peak area with the calibration curve.
Protocol 2: GC-MS Method for Impurity Profiling
This method is ideal for the identification and quantification of volatile or semi-volatile impurities.
1. Instrumentation and Conditions:
Parameter
Value
GC-MS System
Shimadzu GCMS-QP2010 Ultra or equivalent
Column
SLB-5ms (Supelco), 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas
Helium, constant linear velocity mode
Oven Program
50°C to 280°C at 3°C/min
Injection Temperature
250°C (optimization may be required)
Injection Mode
Split (e.g., 50:1)
Injection Volume
1 µL
Transfer Line Temp.
280°C
Ion Source Temp.
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
2. Sample Preparation:
Standard Solution: Prepare a stock solution of the Methyl 5-(hydroxymethyl)nicotinate reference standard in methanol at a concentration of 1 mg/mL.[1]
Sample Solution: Prepare a solution of the sample in methanol at a concentration of approximately 1 mg/mL.
3. Analysis:
Inject the solutions into the GC-MS.
Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of reference standards, if available.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of Methyl 5-(hydroxymethyl)nicotinate.
Troubleshooting Logic for Low Quantification Results
Caption: Troubleshooting guide for unexpectedly low quantification results.
Potential Degradation Pathway
Caption: Primary degradation pathway of Methyl 5-(hydroxymethyl)nicotinate in aqueous solution.
A Comparative Analysis of the Biological Activities of Nicotinate Esters, with a Focus on Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals Comparison of Biological Activities The biological activities of nicotinate esters are largely attributed to their role as prodrugs of nicotinic acid (niaci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Comparison of Biological Activities
The biological activities of nicotinate esters are largely attributed to their role as prodrugs of nicotinic acid (niacin) and their ability to interact with the G protein-coupled receptor GPR109A. This interaction triggers a cascade of downstream effects, most notably vasodilation.
Table 1: Summary of Quantitative Data on the Biological Activity of Nicotinates
Compound
Biological Activity
Assay
Key Findings
Methyl 5-(hydroxymethyl)nicotinate
Vasodilatory, Anti-inflammatory, Antimicrobial
Not available
No direct experimental data found. Expected to exhibit vasodilatory effects similar to other nicotinates due to structural similarity. The hydroxymethyl group may influence its pharmacokinetic and pharmacodynamic properties.
Methyl Nicotinate
Vasodilation
Laser Speckle Contrast Imaging (LSCI) in human skin
A non-steroidal anti-inflammatory drug (NSAID) reduced the methyl nicotinate-induced perfusion increase by 82%, while a local anesthetic (lidocaine/prilocaine) caused a 32% reduction[1].
Analgesic Activity
Writhing model in Swiss albino mice
A 10 mg/kg dose showed an analgesic effect comparable to Aspirin[2].
Cytotoxicity
Human neonatal fibroblast cell line (HDFn)
90% of cells remained viable at a concentration of 5 mg/mL after 24 hours of incubation[2].
Ethyl Nicotinate
Vasodilation
Not specified
Acts as a vasodilator, improving blood flow and circulation[3].
Benzyl Nicotinate
Vasodilation
Not specified
Acts as a vasodilator to improve blood flow and oxygenation of tissues[3].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds like Methyl 5-(hydroxymethyl)nicotinate. Below are established protocols for key assays.
In Vitro Vasodilation Assay (Prostaglandin D2 Release)
This assay evaluates the ability of a compound to induce the release of prostaglandin D2 (PGD2), a key mediator of nicotinic acid-induced vasodilation.
Cell Culture: Human epidermal Langerhans cells or THP-1 differentiated macrophages are cultured in RPMI-1640 medium supplemented with 5% fetal bovine serum and 1% penicillin-streptomycin-antimycotic at 37°C in a 5% CO2 environment.
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are washed and treated with varying concentrations of the test compound (e.g., Methyl 5-(hydroxymethyl)nicotinate) for 30 minutes.
PGD2 Measurement: The cell culture supernatant is collected, and the concentration of PGD2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Data Analysis: The concentration of PGD2 released is plotted against the compound concentration to determine the dose-response relationship.
In Vivo Vasodilation Assay (Laser Doppler Flowmetry)
This method measures changes in skin blood flow to assess the vasodilatory effect of topically applied compounds.
Subject Preparation: A test area on the forearm of healthy human volunteers is marked.
Compound Application: A patch impregnated with a specific concentration of the test compound (e.g., 10 mM Methyl 5-(hydroxymethyl)nicotinate) is applied to the test area for a defined period (e.g., 1 minute).
Blood Flow Measurement: A laser Doppler flowmetry probe is placed over the application site to continuously monitor microvascular blood flow for a set duration (e.g., 20 minutes).
Data Analysis: The change in blood flow over time is recorded and analyzed to determine the peak response and the area under the curve, which are indicative of the vasodilatory potency.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding LPS (1 µg/mL).
Nitrite Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a standardized cell density.
Compound Dilution: The test compound is serially diluted in a 96-well microplate containing the growth medium.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The microplates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways
The primary mechanism underlying the vasodilatory effects of nicotinic acid and its esters involves the activation of the GPR109A receptor, leading to the production of prostaglandins.
Caption: Signaling pathway of nicotinate ester-induced vasodilation.
The binding of a nicotinate ester to the GPR109A receptor on immune cells, such as Langerhans cells in the skin, initiates a signaling cascade through G-proteins. This leads to the activation of phospholipase C, subsequent release of intracellular calcium, and the activation of phospholipase A2. This enzyme then liberates arachidonic acid from the cell membrane, which is converted by cyclooxygenase enzymes into various prostaglandins, predominantly PGD2. The release of PGD2 acts on surrounding blood vessels, causing vasodilation and the characteristic skin flushing.
Caption: General experimental workflow for evaluating the biological activity of nicotinates.
Conclusion and Future Directions
While Methyl 5-(hydroxymethyl)nicotinate remains to be experimentally characterized, its structural similarity to other biologically active nicotinates suggests it likely possesses vasodilatory, and potentially anti-inflammatory and antimicrobial, properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these activities. Future research should focus on synthesizing and testing Methyl 5-(hydroxymethyl)nicotinate to generate the quantitative data necessary for a direct and comprehensive comparison with existing nicotinate esters. Such studies will be invaluable for elucidating the impact of the 5-(hydroxymethyl) substitution on the compound's overall biological profile and for advancing the development of novel nicotinic acid-based therapeutics.
A Comparative Guide to the Vasodilatory Mechanisms of Methyl 5-(hydroxymethyl)nicotinate and Alternatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the proposed mechanism of action for Methyl 5-(hydroxymethyl)nicotinate and contrasts it with two well-charact...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Methyl 5-(hydroxymethyl)nicotinate and contrasts it with two well-characterized vasodilators: Acetylcholine and Sodium Nitroprusside. Due to the limited direct experimental data exclusively for Methyl 5-(hydroxymethyl)nicotinate, this document leverages the extensive research on its close structural analog, Methyl Nicotinate, as a predictive framework for its biological activity.
The primary proposed mechanism for Methyl 5-(hydroxymethyl)nicotinate, based on its analogy to Methyl Nicotinate, is localized vasodilation mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][2] This is distinct from the mechanisms of Acetylcholine, which induces vasodilation through both nitric oxide (NO) and prostaglandin pathways, and Sodium Nitroprusside, which acts as a direct NO donor.[3][4][5] Understanding these differing pathways is crucial for the design and interpretation of validation studies in drug development.
Comparative Data on Vasodilatory Effects
The following table summarizes quantitative data on the vasodilatory effects of Methyl Nicotinate (as a proxy for Methyl 5-(hydroxymethyl)nicotinate) and the comparator compounds. This data is compiled from studies utilizing Laser Doppler Flowmetry to measure changes in cutaneous blood flow.
Compound
Concentration
Peak Response Time
Mechanism of Action
Key Inhibitors
Methyl Nicotinate (proxy)
1%
15-30 minutes
Prostaglandin release, Sensory nerve activation
NSAIDs (e.g., Aspirin), Lidocaine/Prilocaine
Acetylcholine
1%
~5 minutes
Nitric Oxide release, Prostaglandin release
L-NMMA (NOS inhibitor), NSAIDs
Sodium Nitroprusside
0.1%
< 2 minutes
Direct Nitric Oxide donation
N/A (downstream inhibitors of cGMP pathway)
Signaling Pathways
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for Methyl 5-(hydroxymethyl)nicotinate (via its proxy, involving Prostaglandin D2), Acetylcholine, and Sodium Nitroprusside.
Figure 1. Proposed signaling pathway for Methyl 5-(hydroxymethyl)nicotinate.
Figure 2. Signaling pathway for Acetylcholine-induced vasodilation.
Figure 3. Signaling pathway for Sodium Nitroprusside-induced vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of vasodilatory compounds. Below are protocols for assessing cutaneous vasodilation, a key method for evaluating the effects of topical agents like Methyl 5-(hydroxymethyl)nicotinate.
In Vivo Cutaneous Vasodilation Assay using Laser Doppler Flowmetry
This protocol outlines a non-invasive method to measure changes in skin blood flow in response to a topically applied compound.
1. Subject Preparation:
Healthy volunteers are acclimatized to a temperature-controlled room (22-24°C) for at least 30 minutes.
The measurement site (e.g., forearm) is cleaned and marked.
2. Baseline Measurement:
A Laser Doppler Flowmetry (LDF) probe is placed on the marked site to record baseline skin blood flow for 5-10 minutes.[6][7]
3. Compound Application:
The test compound (e.g., 1% Methyl 5-(hydroxymethyl)nicotinate in a suitable vehicle) or a comparator (e.g., 1% Acetylcholine or 0.1% Sodium Nitroprusside) is applied topically to the measurement site. A vehicle control is applied to a separate site.
4. Data Acquisition:
Skin blood flow is continuously monitored using the LDF probe for a predefined period (e.g., 60 minutes) to capture the full vasodilatory response, including the peak effect and duration.[6][7]
5. Data Analysis:
The change in skin blood flow is calculated as the percentage increase from the baseline.
The time to peak vasodilation and the total duration of the response are determined.
To validate the mechanism, the protocol can be repeated after pre-treatment with specific inhibitors (e.g., oral aspirin for the prostaglandin pathway, or intradermal L-NMMA for the nitric oxide pathway).
Experimental Workflow: Vasodilation Assay
The following diagram illustrates the general workflow for conducting a comparative in vivo vasodilation study.
Figure 4. Experimental workflow for comparative vasodilation studies.
Conclusion
While direct experimental validation for Methyl 5-(hydroxymethyl)nicotinate is currently limited, the well-established mechanism of its structural analog, Methyl Nicotinate, provides a strong basis for its proposed action through the prostaglandin pathway. This is in clear contrast to the nitric oxide-centric mechanism of Sodium Nitroprusside and the dual nitric oxide/prostaglandin action of Acetylcholine. The provided experimental protocols and workflows offer a robust framework for conducting the necessary comparative studies to definitively elucidate the vasodilatory profile and mechanism of Methyl 5-(hydroxymethyl)nicotinate, thereby facilitating its potential development as a therapeutic agent.
Cross-Validation of Analytical Methods for Methyl 5-(hydroxymethyl)nicotinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Methyl 5-(hydroxymethyl)nicotinate is critical for ensuring product quality, stability, and efficacy. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Methyl 5-(hydroxymethyl)nicotinate is critical for ensuring product quality, stability, and efficacy. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a direct comparison of their performance characteristics and detailed experimental protocols to support methods development and validation.
The selection of an appropriate analytical method is a pivotal step in the drug development pipeline. Cross-validation of different analytical techniques is essential to understand the method's capabilities, limitations, and to ensure data integrity. This guide focuses on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: HPLC and GC-MS.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of Methyl 5-(hydroxymethyl)nicotinate hinges on the specific analytical requirements, such as the nature of the sample matrix, the need for impurity profiling, and the desired sensitivity. HPLC is a versatile and robust technique for routine quality control, while GC-MS offers exceptional selectivity and is invaluable for the identification of unknown volatile and semi-volatile impurities.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance parameters for the analysis of Methyl 5-(hydroxymethyl)nicotinate using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Applicability
Well-suited for the quantification of the main component and non-volatile or thermally labile impurities.
Ideal for the identification and quantification of volatile and semi-volatile impurities; provides structural information.
Good; can be improved with diode array detection (DAD). Potential for interference from co-eluting compounds.[2]
Excellent; mass spectrometer provides high selectivity and allows for identification of unknown peaks.
Sample Throughput
High
Moderate
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. Below are representative protocols for the analysis of Methyl 5-(hydroxymethyl)nicotinate using HPLC and GC-MS.
Standard Solution: Accurately weigh about 10 mg of Methyl 5-(hydroxymethyl)nicotinate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Solution: Prepare a sample solution in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Methyl 5-(hydroxymethyl)nicotinate.
4. Analysis:
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2%).
Inject the sample solution.
Quantify the amount of Methyl 5-(hydroxymethyl)nicotinate in the sample by comparing its peak area with that of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of Methyl 5-(hydroxymethyl)nicotinate and any volatile or semi-volatile impurities.
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Data acquisition and processing software with a mass spectral library.
2. Chromatographic and Mass Spectrometric Conditions:
Column: Capillary column with a stationary phase suitable for polar compounds (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Standard Solution: Prepare a stock solution of the Methyl 5-(hydroxymethyl)nicotinate reference standard in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
4. Analysis:
Inject the prepared sample into the GC-MS system.
Identify the Methyl 5-(hydroxymethyl)nicotinate peak based on its retention time and mass spectrum.
Quantify using an external or internal standard method. The mass spectrum can be compared to a library for confirmation.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for Methyl 5-(hydroxymethyl)nicotinate.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
A Comparative Guide to the Synthetic Routes of Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these derivatives can be achieved through various routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.
Key Synthetic Routes: An Overview
The primary methods for synthesizing the core pyridine structure of nicotinic acid or for functionalizing existing nicotinic acid molecules include the Hantzsch Pyridine Synthesis, Suzuki-Miyaura Coupling, and Ullmann Condensation. Additionally, microwave-assisted synthesis has emerged as a significant process intensification technique for these reactions.
Hantzsch Pyridine Synthesis: A classic multi-component reaction that builds the dihydropyridine ring, which can then be oxidized to the pyridine core of nicotinic acid derivatives. It is renowned for its simplicity and efficiency in creating highly functionalized pyridines in a single pot.[1]
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds. It is particularly useful for synthesizing aryl-substituted nicotinic acid derivatives from halonicotinic acids and boronic acids, offering high functional group tolerance and mild reaction conditions.[2][3]
Ullmann Condensation: A copper-catalyzed reaction for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. It is a key method for producing N-aryl and O-aryl nicotinic acid derivatives. While traditional Ullmann reactions require harsh conditions, modern protocols have made this method more accessible.[4][5]
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7]
Comparative Performance Data
The following tables summarize quantitative data for the different synthetic routes, providing a clear comparison of their performance based on reported experimental results.
Table 1: Hantzsch Pyridine Synthesis - Conventional vs. Microwave-Assisted
Detailed methodologies for key experiments are provided below.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines[6]
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).
Solvent Addition: Add 3 mL of ethanol to the vial.
Microwave Irradiation: Seal the vial with a Teflon septa and place it in a microwave synthesizer with temperature control. Set the reaction temperature to 140°C and the reaction time to 10 minutes, with stirring.
Work-up: After the reaction is complete, cool the vial to room temperature. Evaporate the crude reaction mixture to dryness under reduced pressure.
Purification: Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired 1,4-dihydropyridine derivative.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid[2]
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add degassed dimethylformamide (DMF) via syringe.
Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Isolation: After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude 5-arylnicotinic acid. Purify as needed.
Protocol 3: Ullmann Condensation of an Aryl Halide with an Amine[12][13]
Reaction Setup: In a reaction tube, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (if necessary), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the reaction tube.
Reaction: Seal the tube and heat the mixture at 110-120°C for the required time (typically 12-24 hours), with stirring.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the N-aryl product.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic routes.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Caption: General scheme for Suzuki-Miyaura Coupling.
Caption: A typical experimental workflow for synthesis.
Conclusion
The choice of synthetic route for nicotinic acid derivatives is highly dependent on the target molecule, desired scale, and available resources.
The Hantzsch synthesis is an excellent choice for constructing the pyridine ring from simple acyclic precursors, especially when multiple functional groups are desired on the final product.
Suzuki-Miyaura coupling offers a powerful and reliable method for introducing aryl substituents onto a pre-existing nicotinic acid framework, with the advantage of mild reaction conditions and broad functional group compatibility.
Ullmann condensation remains a relevant method for C-N and C-O bond formation, particularly with the advent of milder, microwave-assisted protocols.
Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reduced reaction times and often improved yields for all the discussed synthetic routes, making it a highly attractive option for rapid library synthesis and process optimization.
Researchers should carefully consider the trade-offs between these methods in terms of substrate availability, catalyst cost, reaction conditions, and scalability to select the most appropriate synthetic strategy for their research and development goals.
A Head-to-Head Comparison: Methyl 5-(hydroxymethyl)nicotinate and its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Methyl 5-(hydroxymethyl)nicotinate, its immediate parent acid 5-(hydroxymethyl)nicotinic acid, and the fou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 5-(hydroxymethyl)nicotinate, its immediate parent acid 5-(hydroxymethyl)nicotinic acid, and the foundational parent compound, Nicotinic Acid (Niacin). While extensive experimental data is available for the pharmacological effects of Nicotinic Acid, there is a notable absence of publicly accessible biological activity data for Methyl 5-(hydroxymethyl)nicotinate and 5-(hydroxymethyl)nicotinic acid. This guide, therefore, presents the known physicochemical properties of all three compounds and details the established biological activity and signaling pathways of Nicotinic Acid as a benchmark for potential future investigations into its derivatives.
Physicochemical Properties
A comparative summary of the key physicochemical properties of Methyl 5-(hydroxymethyl)nicotinate, 5-(hydroxymethyl)nicotinic acid, and Nicotinic Acid is presented below. These properties are fundamental to understanding the potential pharmacokinetic and pharmacodynamic profiles of these compounds.
Nicotinic acid is a well-established, broad-spectrum lipid-modifying drug.[8] At pharmacological doses, it favorably alters the lipid profile by reducing circulating levels of triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while significantly increasing high-density lipoprotein (HDL) levels.[7]
The primary mechanism of action for Nicotinic Acid's lipid-lowering effects is mediated through its agonistic activity on the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[7] This receptor is highly expressed in adipocytes. Activation of GPR109A in these cells leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP dampens the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a subsequent reduction in the release of free fatty acids from adipose tissue. The diminished flux of free fatty acids to the liver reduces the substrate available for hepatic triglyceride synthesis and VLDL formation.
Beyond its effects on lipids, activation of GPR109A by Nicotinic Acid has also been shown to elicit anti-inflammatory responses. Studies have demonstrated that GPR109A activation can suppress inflammatory pathways in immune cells such as macrophages.
Methyl 5-(hydroxymethyl)nicotinate and 5-(hydroxymethyl)nicotinic acid
Currently, there is a lack of publicly available experimental data on the biological activity and pharmacological profiles of Methyl 5-(hydroxymethyl)nicotinate and 5-(hydroxymethyl)nicotinic acid. Their structural similarity to Nicotinic Acid suggests they may interact with the GPR109A receptor, but this has not been experimentally verified in published literature. The presence of the hydroxymethyl group at the 5-position and the esterification of the carboxyl group in Methyl 5-(hydroxymethyl)nicotinate would be expected to alter the binding affinity and efficacy at GPR109A, as well as the pharmacokinetic properties of the molecule. Further research is required to elucidate their potential as modulators of the nicotinic acid signaling pathway.
Signaling Pathway
The signaling cascade initiated by the binding of Nicotinic Acid to its receptor, GPR109A, is a critical aspect of its pharmacological effect. The following diagram illustrates this pathway.
Caption: Nicotinic Acid Signaling Pathway via GPR109A.
Experimental Protocols
To assess the potential biological activity of Methyl 5-(hydroxymethyl)nicotinate and its parent acid, a cAMP accumulation assay would be a primary and crucial experiment. This assay quantifies the ability of a compound to modulate the production of intracellular cAMP, providing a direct measure of its effect on G-protein coupled receptors that signal through adenylyl cyclase, such as GPR109A.
cAMP Accumulation Assay Protocol
Objective: To determine the effect of test compounds on intracellular cAMP levels in cells expressing the GPR109A receptor.
Materials:
HEK293 cells stably expressing human GPR109A.
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
Assay buffer (e.g., HBSS with 20 mM HEPES).
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Forskolin (an adenylyl cyclase activator).
Test compounds (Methyl 5-(hydroxymethyl)nicotinate, 5-(hydroxymethyl)nicotinic acid) and reference compound (Nicotinic Acid).
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Microplate reader compatible with the chosen assay kit.
Procedure:
Cell Culture and Seeding:
Culture HEK293-GPR109A cells in appropriate medium.
The day before the assay, seed the cells into 96-well or 384-well plates at a predetermined optimal density and incubate overnight.
Compound Preparation:
Prepare stock solutions of the test and reference compounds, as well as forskolin and IBMX, typically in DMSO.
On the day of the assay, prepare serial dilutions of the compounds in assay buffer containing a fixed concentration of the PDE inhibitor.
Cell Stimulation:
Remove the culture medium from the cells and wash with assay buffer.
Add the diluted compounds to the respective wells. Include controls for basal cAMP levels (buffer + PDE inhibitor only) and maximal stimulation (forskolin).
Incubate the plate at 37°C for a predetermined stimulation period (e.g., 30 minutes).
Cell Lysis and cAMP Detection:
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
Perform the cAMP detection steps as outlined in the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.
Data Acquisition and Analysis:
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
Generate a standard curve using known concentrations of cAMP.
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
Plot the cAMP concentration against the logarithm of the compound concentration to generate dose-response curves.
Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound to determine their potency and efficacy.
Caption: General workflow for a cAMP accumulation assay.
A Comparative Guide to Confirming the Purity of Synthesized Methyl 5-(hydroxymethyl)nicotinate
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides a comprehensive comparison of standard analytical techniques to confirm the purity of synthesized Methyl 5-(hydroxymethyl)nicotinate, a key intermediate in the synthesis of various pharmaceuticals.[1] We present detailed experimental protocols and expected data to aid in the rigorous quality control of this compound.
Synthesis and Purification Workflow
The synthesis of Methyl 5-(hydroxymethyl)nicotinate can be conceptually broken down into a primary reaction followed by a purification step. The purity of the final product is then confirmed through a series of analytical tests.
Caption: Workflow for the synthesis and purity confirmation of Methyl 5-(hydroxymethyl)nicotinate.
Comparative Analysis of Purity Determination Techniques
A multi-faceted approach is essential for the unambiguous confirmation of a compound's purity.[2][3] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis are complementary techniques that provide orthogonal information.[4]
Data Summary
The following table summarizes the expected quantitative data from the analysis of a high-purity sample of Methyl 5-(hydroxymethyl)nicotinate.
Consistent with a reference standard (e.g., 5.2 min)
Confirms the identity of the main component.
¹H NMR
Chemical Shifts (δ)
Consistent with the expected molecular structure
Provides information on the electronic environment of protons.
Integration
Proportional to the number of protons
Confirms the relative number of protons in different parts of the molecule.
¹³C NMR
Number of Signals
Corresponds to the number of unique carbon atoms
Confirms the carbon backbone of the molecule.
Mass Spectrometry (ESI+)
[M+H]⁺
m/z = 168.0655
Confirms the molecular weight and elemental composition.[2]
Melting Point
Melting Range
Sharp, narrow range (e.g., 1-2 °C)
A sharp melting point is indicative of high purity.[5][6]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a compound by separating it from potential impurities.[2][4]
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Start with 95% A, 5% B.
Ramp to 5% A, 95% B over 10 minutes.
Hold for 2 minutes.
Return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm.
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying signals from impurities.[2][4]
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Acquisition:
Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Expected Chemical Shifts (δ, ppm):
~9.0 (s, 1H, pyridine H)
~8.5 (s, 1H, pyridine H)
~7.8 (s, 1H, pyridine H)
~4.7 (s, 2H, -CH₂OH)
~3.9 (s, 3H, -OCH₃)
A broad singlet for the hydroxyl proton (-OH) may also be observed.
¹³C NMR Acquisition:
Acquire a carbon spectrum.
Expected Number of Signals: 8 unique carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[2]
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Method:
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
Infuse the solution directly into the ESI source in positive ion mode.
Analysis:
Determine the exact mass of the protonated molecule [M+H]⁺.
Expected m/z: 168.0655 for C₈H₁₀NO₃⁺.
The measured mass should be within 5 ppm of the theoretical mass.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature, whereas impurities will broaden and depress the melting range.[5][6]
Instrumentation: A calibrated melting point apparatus.
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
Method:
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
Analysis: A narrow melting range (e.g., 1-2 °C) is indicative of high purity.
By employing this suite of analytical techniques, researchers can confidently confirm the purity and identity of synthesized Methyl 5-(hydroxymethyl)nicotinate, ensuring the integrity of their subsequent research and development activities.
A Comparative Guide to the Synthesis and Biological Activity of Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthetic methodologies and potential biological activities of Methyl 5-(hydroxymethyl)nicotinate. Due to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies and potential biological activities of Methyl 5-(hydroxymethyl)nicotinate. Due to the limited volume of directly published data on this specific compound, this guide leverages established findings for its close structural analog, Methyl nicotinate, to provide a robust comparative framework. The information presented herein is intended to support researchers in replicating and building upon existing findings in the field of nicotinic acid derivatives.
Comparison of Synthetic Approaches
The synthesis of Methyl 5-(hydroxymethyl)nicotinate can be reliably achieved through the esterification of 5-(hydroxymethyl)nicotinic acid. While a specific protocol for this exact conversion is not widely published, well-established methods for the esterification of analogous nicotinic acid derivatives provide a clear and replicable pathway. The two primary catalytic methods, employing thionyl chloride or sulfuric acid, are outlined below.
Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives
Neutralization with base (e.g., Na2CO3), Extraction
Neutralization with base (e.g., NaHCO3), Extraction
Purification
Recrystallization or Column Chromatography
Column Chromatography
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of Methyl 5-(hydroxymethyl)nicotinate based on established procedures for structurally similar compounds.
Protocol 1: Synthesis of Methyl 5-(hydroxymethyl)nicotinate via Thionyl Chloride Catalysis
This protocol is adapted from the high-yield synthesis of Methyl 5-methylnicotinate[1].
Materials:
5-(hydroxymethyl)nicotinic acid hydrochloride
Methanol (anhydrous)
Thionyl chloride (SOCl₂)
Saturated sodium carbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Round-bottom flask
Reflux condenser
Stirring apparatus
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, suspend 5-(hydroxymethyl)nicotinic acid hydrochloride in anhydrous methanol under an inert atmosphere.
Cool the mixture in an ice bath.
Slowly add thionyl chloride dropwise to the stirred suspension. Maintain the temperature at 20-25°C.
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
To the residue, add ice water and carefully neutralize to a pH of 7-10 with a saturated sodium carbonate solution.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Methyl 5-(hydroxymethyl)nicotinate via Sulfuric Acid Catalysis
This protocol is based on the traditional Fischer esterification method used for Methyl nicotinate[2].
Materials:
5-(hydroxymethyl)nicotinic acid hydrochloride
Methanol
Concentrated sulfuric acid (H₂SO₄)
10% Sodium bicarbonate solution
Chloroform
Anhydrous sodium sulfate
Round-bottom flask
Reflux condenser
Stirring apparatus
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 5-(hydroxymethyl)nicotinic acid hydrochloride in methanol.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux for approximately 13 hours.
After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.
Extract the product into chloroform.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the product by column chromatography.
Biological Activity and Performance Comparison
The vasodilatory action of nicotinic acid esters is primarily mediated by the release of prostaglandin D2 (PGD2), which then acts on receptors in vascular smooth muscle to cause relaxation and increased blood flow. This effect is independent of nitric oxide signaling.
Table 2: Comparison of Vasodilatory Effects of Nicotinic Acid Esters (Based on Methyl Nicotinate Data)
Compound
Expected Primary Mechanism
Onset of Action
Peak Effect
Duration of Action
Methyl 5-(hydroxymethyl)nicotinate
Prostaglandin D2 Release
~5 minutes
15-30 minutes
< 2 hours
Methyl Nicotinate
Prostaglandin D2 Release
~5 minutes
15-30 minutes
< 2 hours
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to design relevant experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: GPR109A signaling pathway for prostaglandin D2 release.
Caption: Experimental workflow for assessing cutaneous vasodilation.
Comparative Analysis of the Metabolic Stability of Nicotinic Acid Esters: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the metabolic stability of a series of nicotinic acid esters: methyl nicotinate, ethyl nicotinate, propyl nico...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of a series of nicotinic acid esters: methyl nicotinate, ethyl nicotinate, propyl nicotinate, and butyl nicotinate. These esters are common prodrugs designed to improve the delivery of nicotinic acid, a potent lipid-lowering agent. Understanding their metabolic stability is crucial for predicting their pharmacokinetic profiles and designing effective therapeutic agents. This document summarizes the primary metabolic pathway, presents available data, and provides detailed experimental protocols for assessing metabolic stability.
Primary Metabolic Pathway: Ester Hydrolysis
Nicotinic acid esters are primarily metabolized via hydrolysis to form nicotinic acid and the corresponding alcohol. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and are also found in plasma and other tissues. The rate of hydrolysis is a key determinant of the prodrug's half-life and the rate of release of the active compound, nicotinic acid.
Comparative Metabolic Stability
The data in the table below reflects a qualitative comparison based on the established metabolic pathway. The primary metabolite for each ester is nicotinic acid.
Compound
Structure
Primary Metabolic Pathway
Primary Metabolite
Quantitative Metabolic Stability Data (in vitro half-life or CLint)
Methyl Nicotinate
C₇H₇NO₂
Ester Hydrolysis
Nicotinic Acid
Not available in direct comparative studies. The degradation of methyl nicotinate to nicotinic acid has been observed to be slow in aqueous solution without enzymes[3].
Ethyl Nicotinate
C₈H₉NO₂
Ester Hydrolysis
Nicotinic Acid
Not available in direct comparative studies. Enzymatic hydrolysis has been confirmed in skin homogenates[4].
Propyl Nicotinate
C₉H₁₁NO₂
Ester Hydrolysis
Nicotinic Acid
Not available in direct comparative studies.
Butyl Nicotinate
C₁₀H₁₃NO₂
Ester Hydrolysis
Nicotinic Acid
Not available in direct studies.
Note: The lack of standardized, comparative quantitative data highlights a research gap. The experimental protocol provided in this guide can be used to generate such data. Generally, the lipophilicity and steric hindrance of the alkyl group can influence the rate of enzymatic hydrolysis, but a specific rank order for these four esters has not been experimentally published.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol describes a standard procedure to determine the metabolic stability of nicotinic acid esters in human liver microsomes.
1. Materials and Reagents:
Test compounds (nicotinic acid esters)
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile (containing an internal standard for analytical quantification)
Positive control compounds (e.g., a compound with known high clearance and one with known low clearance)
96-well plates or microcentrifuge tubes
Incubator (37°C)
LC-MS/MS system for analysis
2. Experimental Procedure:
Preparation of Reagents:
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
Add the diluted microsomal suspension to the wells of a 96-well plate or to microcentrifuge tubes.
Add the test compounds and positive controls to the microsomes to achieve the final desired concentration (e.g., 1 µM).
Pre-incubate the mixture at 37°C for a few minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
Sample Processing and Analysis:
Centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for analysis.
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) using the following equation:
t₁/₂ = 0.693 / k
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
Visualizations
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the workflow for the in vitro microsomal stability assay described above.
Caption: Workflow of an in vitro microsomal stability assay.
Signaling Pathway of Nicotinic Acid
Upon hydrolysis, the nicotinic acid esters release nicotinic acid, which then exerts its pharmacological effects primarily through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).
Caption: Nicotinic acid signaling pathway in adipocytes.
Proper Disposal of Methyl 5-(hydroxymethyl)nicotinate: A Procedural Guide
This guide provides a procedural framework for the safe management and disposal of Methyl 5-(hydroxymethyl)nicotinate in a laboratory setting, in the absence of specific SDS information. The core principle is to manage t...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a procedural framework for the safe management and disposal of Methyl 5-(hydroxymethyl)nicotinate in a laboratory setting, in the absence of specific SDS information. The core principle is to manage the substance through your institution's established hazardous waste disposal system.
I. Essential Safety and Disposal Information
In the absence of a specific SDS for Methyl 5-(hydroxymethyl)nicotinate, critical quantitative data for a complete safety and disposal assessment is unavailable. The following table outlines the necessary information that would typically be found in an SDS and is required for a full hazard assessment. Lacking this data, the compound must be handled with the precautions appropriate for a hazardous chemical of unknown toxicity.
Data Category
Information Status for Methyl 5-(hydroxymethyl)nicotinate
Implication for Disposal
Physical/Chemical Properties
Physical State
Assumed Solid (based on similar compounds)
Determines the type of waste container.
Solubility
Unknown
Informs potential for aqueous dilution and environmental fate.
Flash Point
Unknown
Critical for assessing flammability hazards.
pH
Unknown
Determines corrosivity hazards.
Toxicological Information
Acute Toxicity (Oral, Dermal)
Unknown
Informs immediate health risks from exposure.
Carcinogenicity
Unknown
Informs long-term health risks.
Ecotoxicity
Unknown
Informs environmental hazards if released. Prohibits drain or trash disposal.[1][2]
Disposal Considerations
EPA Hazardous Waste Codes
Unclassified
Prevents land disposal and dictates need for professional disposal service.
Regulatory Status (RCRA)
Unknown
Mandates management as hazardous waste to ensure compliance.
II. Step-by-Step Disposal Protocol for Methyl 5-(hydroxymethyl)nicotinate
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of Methyl 5-(hydroxymethyl)nicotinate waste.
Experimental Workflow for Waste Generation and Segregation
The following procedure should be integrated into any experimental plan involving Methyl 5-(hydroxymethyl)nicotinate to ensure waste is managed correctly from the point of generation.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE consisting of a lab coat, safety glasses, and chemical-resistant gloves must be worn when handling Methyl 5-(hydroxymethyl)nicotinate in any form.
Waste Segregation:
Dedicated Waste Streams: Establish separate, clearly labeled waste containers for different forms of Methyl 5-(hydroxymethyl)nicotinate waste:
Solid Waste: Unused or expired solid compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes).
Liquid Waste (Aqueous): Solutions of the compound in water or buffer.
Liquid Waste (Organic): Solutions of the compound in organic solvents.
Avoid Mixing: Do not mix Methyl 5-(hydroxymethyl)nicotinate waste with other chemical waste streams unless compatibility is known and it is part of a defined experimental quenching or workup procedure.[3]
Containment:
Container Selection: Use containers that are in good condition, compatible with the chemical and any solvents, and have a secure, tight-fitting lid.[3][4] For liquid waste, leave at least 10% headspace to allow for expansion.
Labeling: All waste containers must be clearly labeled.[5][6] The label must include:
The full chemical name: "Methyl 5-(hydroxymethyl)nicotinate".
The approximate concentration and solvent (for liquid waste).
The date the waste was first added to the container.
Storage:
Store the sealed waste containers in a designated satellite accumulation area.[6]
Ensure secondary containment is used for liquid waste containers to mitigate spills.[7]
The storage area must be under the control of laboratory personnel and away from general traffic.[7]
III. Final Disposal Procedure
The final disposal of Methyl 5-(hydroxymethyl)nicotinate must be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.
Contact EHS: Once your waste container is full or you have completed the experiments, contact your institution's EHS office to schedule a hazardous waste pickup.[8][9]
Provide Information: Inform the EHS office that the waste is an uncharacterized chemical for which a specific SDS is not available. Provide them with the chemical name and any other information you have about its synthesis or origin.
Follow EHS Instructions: Follow all instructions provided by the EHS office for the pickup and final disposal of the waste. They will ensure it is handled by a certified hazardous waste contractor.[10]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical compound where a Safety Data Sheet is not available.
Caption: Disposal workflow for a chemical with an unavailable SDS.
Personal protective equipment for handling Methyl 5-(hydroxymethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals I. Personal Protective Equipment (PPE) A comprehensive hazard assessment should always be conducted before commencing any work.[1] The following table summa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted before commencing any work.[1] The following table summarizes the recommended PPE for handling Methyl 5-(hydroxymethyl)nicotinate, based on general laboratory safety standards and data from analogous compounds.
Protection Type
Recommended Equipment
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2]
To protect against potential eye irritation or injury from splashes or solid particles. Safety glasses must have side shields.[2]
Hand Protection
Disposable nitrile gloves are the minimum requirement.[2] For extended contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.
To prevent skin contact, which may cause irritation.[3] Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection
A fire-resistant lab coat is recommended.[4] Ensure it is fully buttoned.
To protect skin and clothing from spills and splashes.[4]
Foot Protection
Closed-toe shoes are mandatory in a laboratory setting.[4]
To protect feet from chemical spills and falling objects.
Respiratory Protection
Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[1] If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.
To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3][5]
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for ensuring safety during the handling of Methyl 5-(hydroxymethyl)nicotinate.
1. Preparation and Engineering Controls:
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
All handling of solid Methyl 5-(hydroxymethyl)nicotinate should be conducted in a certified chemical fume hood to minimize inhalation exposure.
The work area should be clean and free of clutter.
2. Weighing and Transfer:
When weighing the solid compound, do so in a fume hood or on a balance with appropriate local exhaust ventilation to control dust.
Use appropriate tools (e.g., spatulas) for transferring the solid to prevent contamination and spillage.
Close the container tightly after use.
3. Dissolving and Reactions:
When dissolving the compound, add it slowly to the solvent to avoid splashing.
If the process generates heat, use a cooling bath to control the temperature.
Ensure all reaction vessels are properly secured.
4. Post-Handling:
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
Clean all contaminated surfaces and equipment after use.
Remove and dispose of contaminated PPE in the appropriate waste stream.
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Type
Disposal Procedure
Solid Waste
Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use.
Liquid Waste (Solutions)
Collect in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.
Contaminated PPE
Dispose of in a designated solid waste container for hazardous materials.
General Disposal Guidelines:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Do not dispose of Methyl 5-(hydroxymethyl)nicotinate down the drain or in the regular trash.
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Emergency
Procedure
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill
Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
V. Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Methyl 5-(hydroxymethyl)nicotinate and its analogs.